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  • Product: 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
  • CAS: 1373223-55-2

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

An In-depth Technical Guide to 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine: Structure, Properties, and Synthesis Introduction The landscape of medicinal chemistry is continually shaped by the exploration of nove...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine: Structure, Properties, and Synthesis

Introduction

The landscape of medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for targeted biological activity. Among these, fused N-heterocyclic systems are of paramount importance. The pyrazolo[1,5-a]pyrimidine core, for instance, is a well-established "privileged scaffold" found in numerous compounds investigated for their potent roles as protein kinase inhibitors in oncology.[1][2] This guide focuses on a lesser-explored but structurally significant analogue: 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine .

This molecule merges the electronically versatile pyrazole ring with a flexible, saturated seven-membered azepine ring. The introduction of a bromine atom at the 3-position is a key strategic feature, providing a reactive handle for subsequent chemical modifications through modern cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for drug discovery.[1]

Given the limited availability of published experimental data for this specific compound, this technical guide serves as a foundational resource for researchers. It consolidates known structural information, provides expert-driven predictions of physicochemical properties, outlines a plausible and detailed synthetic protocol grounded in established chemical principles for related scaffolds, and discusses the potential applications of this molecule in drug development.

Chemical Structure and Core Identifiers

The fundamental structure consists of a pyrazole ring fused to a 5,6,7,8-tetrahydro-4H-azepine ring. The bromine substituent is located at the C3 position of the pyrazole moiety.

Caption: Chemical structure of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine.

Table 1: Chemical Identifiers

Identifier Value Source
Molecular Formula C₈H₁₁BrN₂ [3]
Molecular Weight 214.09 g/mol [3]
IUPAC Name 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine Generated
CAS Number Not assigned [3]
Canonical SMILES C1CCN2C(=C(C=N2)Br)CC1 Generated

| InChI Key | (Generated upon synthesis and registration) | - |

Physicochemical Properties (Predicted)

While experimental data is scarce, we can predict key physicochemical properties based on the molecule's structure using computational models. These values are crucial for drug development professionals in assessing druglikeness, designing formulations, and planning pharmacokinetic studies.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Discovery
logP (Octanol/Water) ~2.5 - 3.0 Indicates good lipophilicity, suggesting potential for good membrane permeability.
Topological Polar Surface Area (TPSA) ~29.8 Ų Suggests excellent potential for oral bioavailability and blood-brain barrier penetration.
Hydrogen Bond Donors 0 The absence of donor groups can enhance membrane permeability.
Hydrogen Bond Acceptors 2 The two pyrazole nitrogen atoms can engage in hydrogen bonding with biological targets.
Rotatable Bonds 0 The fused ring system imparts significant conformational rigidity, which can be advantageous for binding selectivity and reducing entropy loss upon binding to a target.
pKa (most basic) ~3.5 - 4.5 The pyrazole nitrogens are weakly basic, which will influence solubility and salt formation potential.

| Solubility | Low in water; soluble in DMSO, DMF, MeOH | Typical for a rigid, moderately lipophilic organic molecule. |

Proposed Synthesis and Mechanistic Rationale

The synthesis of pyrazolo-fused heterocycles is well-documented, typically involving the condensation of an aminopyrazole with a biselectrophilic partner.[4] We propose a robust, three-step synthetic sequence starting from commercially available materials.

Causality Behind Experimental Choices:

  • Choice of Starting Materials: 3-Amino-1H-pyrazole is a readily available and inexpensive precursor. 1,6-Dibromohexane is chosen as the C6-biselectrophile to construct the seven-membered azepine ring. Its reactivity is well-understood, and the two primary bromide leaving groups allow for a sequential N-alkylation and intramolecular cyclization.

  • Reaction Sequence: We propose N-alkylation followed by intramolecular cyclization first, and bromination last. Performing bromination on the fused heterocyclic system is often cleaner and more regioselective than on the 3-aminopyrazole precursor, where competing side reactions can occur.

  • Bromination Agent: N-Bromosuccinimide (NBS) is the reagent of choice for the regioselective bromination of electron-rich heterocycles like the pyrazolo[1,5-a]azepine core. It is a solid, easy-to-handle source of electrophilic bromine, and the reaction can be run under mild conditions.

G start 3-Amino-1H-pyrazole + 1,6-Dibromohexane intermediate1 Intermediate (N-alkylated pyrazole) start->intermediate1 Step 1: N-Alkylation (K2CO3, DMF) intermediate2 5,6,7,8-Tetrahydro-4H- pyrazolo[1,5-a]azepine intermediate1->intermediate2 Step 2: Intramolecular Cyclization (Heat) product 3-bromo-5,6,7,8-Tetrahydro-4H- pyrazolo[1,5-a]azepine intermediate2->product Step 3: Bromination (NBS, ACN)

Caption: Proposed three-step synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for a skilled synthetic chemist. Each step includes purification and characterization checkpoints to ensure the integrity of the material before proceeding.

Step 1 & 2: Synthesis of 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepine
  • Rationale: This one-pot procedure combines the initial N-alkylation of the pyrazole with the subsequent intramolecular cyclization. Using a non-nucleophilic base like potassium carbonate (K₂CO₃) prevents competing reactions. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Reagent Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-1H-pyrazole (5.0 g, 60.2 mmol, 1.0 eq) and anhydrous potassium carbonate (24.9 g, 180.5 mmol, 3.0 eq).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF).

  • Addition of Electrophile: Add 1,6-dibromohexane (10.3 mL, 66.2 mmol, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material and the formation of a new, less polar spot corresponding to the cyclized product.

  • Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure tetracyclic core.

Step 3: Synthesis of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
  • Rationale: This step uses N-Bromosuccinimide (NBS) for a regioselective electrophilic aromatic substitution on the electron-rich C3 position of the pyrazole ring. Acetonitrile (ACN) is a suitable polar aprotic solvent. The reaction is typically fast at room temperature.

  • Reagent Setup: Dissolve the product from Step 2 (e.g., 5.0 g, 33.5 mmol, 1.0 eq) in 100 mL of acetonitrile in a 250 mL round-bottom flask protected from light.

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (6.5 g, 36.9 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS for the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Stir for 10 minutes.

  • Extraction: Add 100 mL of water and extract the product with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product as a solid.

Anticipated Spectroscopic Characterization

Confirmation of the final structure is achieved through a combination of standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.5-7.6 ppm (s, 1H): A singlet corresponding to the lone proton on the pyrazole ring (C2-H).

    • δ ~4.0-4.2 ppm (t, 2H): A triplet for the methylene protons adjacent to the pyrazole nitrogen (C4-H₂).

    • δ ~3.0-3.2 ppm (t, 2H): A triplet for the methylene protons at the other end of the azepine bridge (C8-H₂).

    • δ ~1.7-2.0 ppm (m, 4H): Overlapping multiplets for the central aliphatic protons (C5-H₂ and C7-H₂).

    • δ ~1.5-1.7 ppm (m, 2H): A multiplet for the C6-H₂ protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expect 8 distinct signals.

    • δ ~140-150 ppm: Quaternary carbons of the pyrazole ring.

    • δ ~120-130 ppm: CH carbon of the pyrazole ring.

    • δ ~90-100 ppm: Bromine-bearing carbon (C3), significantly shifted upfield.

    • δ ~25-55 ppm: Six distinct signals corresponding to the aliphatic carbons of the tetrahydroazepine ring.

  • Mass Spectrometry (ESI+):

    • The molecular ion peak [M+H]⁺ will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 214 and 216.

Potential Applications in Drug Discovery

The 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold is a highly promising starting point for medicinal chemistry campaigns.

  • Kinase Inhibitor Development: The parent pyrazolo[1,5-a]pyrimidine scaffold is a known hinge-binding motif for many protein kinases.[5] This azepine analogue provides a new and more flexible three-dimensional vector for substituents, potentially enabling access to different kinase targets or improving selectivity against existing ones.

  • Fragment-Based and Library Synthesis: The bromine atom at the C3 position is a versatile synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid and efficient installation of a wide array of aryl, heteroaryl, and alkyl groups.[1] This is an ideal strategy for structure-activity relationship (SAR) studies to optimize potency and ADME properties.

Conclusion

3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine represents a valuable yet underexplored chemical entity. This guide provides a comprehensive foundation for its study, including its core structure, predicted physicochemical properties, a robust synthetic pathway with detailed protocols, and a clear rationale for its potential in modern drug discovery. By leveraging the established chemistry of related heterocyclic systems, researchers are now equipped with the necessary knowledge to synthesize, characterize, and derivatize this promising scaffold for the development of next-generation therapeutics.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1][4]Diazepine-2-Carboxylates. ChemRxiv. [Link]

  • 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine. Thoreauchem. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a focused analysis of two fundamental physicochemical properties of the novel heterocyclic compound, 3-bromo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a focused analysis of two fundamental physicochemical properties of the novel heterocyclic compound, 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine: its molecular weight and exact mass. While direct experimental data for this specific molecule is not yet prevalent in publicly accessible databases, this guide establishes these crucial parameters through systematic nomenclature analysis and calculation. Understanding these properties is a critical first step in any research and development endeavor, from initial synthesis and characterization to advanced pharmacological and metabolic studies.

Introduction: The Significance of the Pyrazolo-Fused Heterocyclic Scaffold

The fusion of a pyrazole ring with other heterocyclic systems has given rise to a vast and important class of compounds in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative of the subject compound, is recognized as a "privileged structure" in drug discovery.[1][2] This is due to its rigid, planar geometry and the synthetic versatility that allows for extensive structural modifications, leading to a wide range of biological activities, including uses as anticancer agents and selective protein inhibitors.[1][3] The subject of this guide, 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine, represents a less-explored variant, incorporating a seven-membered azepine ring. This structural modification is significant as it introduces a higher degree of three-dimensionality compared to its pyrimidine and pyrazine analogs, a feature that can be pivotal for optimizing target binding and pharmacokinetic properties.

Molecular Formula Determination

A definitive entry for 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is not yet available in major chemical databases such as PubChem. However, its molecular formula can be reliably deduced from its IUPAC name.

  • Pyrazolo[1,5-a]azepine Core : This describes a bicyclic system where a five-membered pyrazole ring is fused to a seven-membered azepine ring.

  • 5,6,7,8-tetrahydro-4H- : This indicates the saturation of the azepine ring at the specified positions.

  • 3-bromo- : This specifies the substitution of a hydrogen atom with a bromine atom at the 3-position of the pyrazole ring.

Based on this systematic analysis, the molecular formula is determined to be C₈H₁₁BrN₂ . Isomers with this molecular formula, such as 5-bromo-2-tert-butylpyrimidine, are documented in chemical databases.[4]

Core Physicochemical Properties

The molecular weight and exact mass are foundational parameters for any chemical compound. Their calculated values for 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine are summarized below.

ParameterValueUnit
Molecular Formula C₈H₁₁BrN₂-
Molecular Weight 215.09 g/mol
Exact Mass 214.01056Da

Molecular Weight (or average molecular mass) is the weighted average of the masses of the molecule's constituent atoms based on their natural isotopic abundance. It is the value used for stoichiometric calculations in chemical reactions.

Exact Mass (or monoisotopic mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry for the unambiguous identification and characterization of a compound. An isomer of the target compound, 4-bromo-2-N-ethylbenzene-1,2-diamine, has a documented monoisotopic mass that aligns with this calculated value.

Significance in a Research and Development Context

The precise knowledge of molecular weight and exact mass is indispensable for the following applications:

  • Chemical Synthesis : The molecular weight is fundamental for all stoichiometric calculations, ensuring the correct molar ratios of reactants and reagents are used, thereby maximizing reaction yield and purity.

  • Compound Characterization : High-resolution mass spectrometry (HRMS) is a cornerstone of modern chemical analysis. An experimentally determined exact mass that matches the calculated value to within a few parts per million (ppm) provides a high degree of confidence in the elemental composition of a newly synthesized molecule.

  • Purity Assessment : Techniques like mass spectrometry and elemental analysis rely on these values to confirm the purity of a sample and identify potential impurities.

  • Pharmacokinetic and Metabolic Studies : In drug development, tracking a compound and its metabolites in biological matrices is often achieved using liquid chromatography-mass spectrometry (LC-MS). The precise mass of the parent compound is essential for developing sensitive and specific analytical methods.

Logical Workflow: From Name to Physicochemical Properties

The process of determining the fundamental physicochemical properties of a novel compound follows a clear logical progression, as illustrated in the diagram below.

G A IUPAC Name 3-bromo-5,6,7,8-tetrahydro-4H- pyrazolo[1,5-a]azepine B Structural Analysis - Pyrazolo[1,5-a]azepine core - Saturation & Substitution A->B is interpreted to define C Molecular Formula C₈H₁₁BrN₂ B->C determines D Calculation using Isotopic Masses C->D is the input for E Physicochemical Properties - Molecular Weight (g/mol) - Exact Mass (Da) D->E yields F Application in R&D - Synthesis Stoichiometry - Mass Spectrometry - Compound Characterization E->F are critical for

Caption: Logical workflow from chemical nomenclature to R&D application.

Conclusion

While 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine remains a novel chemical entity with limited published data, its core physicochemical properties—a molecular weight of 215.09 g/mol and an exact mass of 214.01056 Da—have been confidently established through chemical nomenclature analysis. These values serve as the essential starting point for any scientific investigation involving this compound, underpinning its synthesis, purification, and analytical characterization, and enabling its exploration in the broader context of medicinal chemistry and drug discovery.

References

  • PubChem. Pyrazolo[1,5-a]pyrazine. National Center for Biotechnology Information. Available from: [Link]

  • NextSDS. 4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid. Available from: [Link]

  • PubChem. 1-Bromophenylethane. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. Available from: [Link]

  • MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]

  • Encyclopedia.pub. Functional Pyrazolo[1,5-a]pyrimidines. Available from: [Link]

  • PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-Bromo-1-ethynylcyclohexane. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-(2-Bromoethynyl)cyclohexanol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. CID 57482011. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. 5-bromo-2-tert-butylpyrimidine (C8H11BrN2). Available from: [Link]

  • Autech Scientific. 3-Bromo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrazine Hydrochloride. Available from: [Link]

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals This document provides an in-depth exploration of the synthesis, derivatization, and potential biological significance of 3-bromo-5,6,7,8-t...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the synthesis, derivatization, and potential biological significance of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine and its analogs. As a fused heterocyclic system, the pyrazolo[1,5-a]azepine core represents a compelling, yet underexplored, scaffold in medicinal chemistry. By leveraging established synthetic methodologies for related pyrazolo-fused systems and drawing on the rich pharmacological profile of analogous compounds, this guide aims to provide a foundational resource for the rational design and development of novel therapeutics based on this promising molecular architecture.

Introduction: The Allure of Fused Pyrazole Systems

Fused pyrazole heterocycles are a cornerstone of modern medicinal chemistry, with the pyrazolo[1,5-a]pyrimidine scaffold being a particularly prominent example.[1][2] These rigid, planar systems offer a versatile platform for structural modification, enabling the fine-tuning of physicochemical and pharmacological properties. Derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated a wide array of biological activities, most notably as potent inhibitors of various protein kinases, making them highly valuable in the field of oncology.[3][4] The therapeutic potential of these compounds extends to other areas, including anti-inflammatory, antimicrobial, and antiviral applications.[5][6]

The subject of this guide, the 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold, represents a logical and intriguing extension of this chemical space. The replacement of the six-membered pyrimidine ring with a seven-membered azepine ring introduces a greater degree of conformational flexibility, which can significantly impact binding to biological targets.[7] This structural modification opens up new avenues for exploring structure-activity relationships and developing compounds with novel pharmacological profiles. The bromo-substituent at the 3-position serves as a versatile synthetic handle, allowing for a wide range of post-scaffold-formation modifications through cross-coupling and other functionalization reactions.

Synthetic Strategies: Accessing the Pyrazolo[1,5-a]azepine Core

While direct synthetic routes to 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine are not extensively documented, a robust and adaptable strategy can be extrapolated from the synthesis of the closely related 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1][8]diazepine-2-carboxylates.[1] This approach, detailed below, provides a logical and experimentally grounded pathway to the target scaffold.

Proposed Synthesis of the Core Scaffold

The proposed synthesis commences with a commercially available 3-bromopyrazole derivative, which undergoes a two-step sequence of N-alkylation followed by intramolecular cyclization.

dot

Figure 1: Proposed Synthesis of the Pyrazolo[1,5-a]azepine Core cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization 3-Bromopyrazole 3-Bromopyrazole 1,4-dibromobutane 1,4-dibromobutane Intermediate_1 1-(4-bromobutyl)-3-bromopyrazole 3-Bromopyrazole->Intermediate_1 1,4-dibromobutane, Base (e.g., K2CO3), Solvent (e.g., DMF) Intermediate_2 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine Intermediate_1->Intermediate_2 Strong non-nucleophilic base (e.g., LHMDS), Solvent (e.g., THF)

Caption: Proposed two-step synthesis of the target scaffold.

Experimental Protocol: Synthesis of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

Step 1: Synthesis of 1-(4-bromobutyl)-3-bromopyrazole

  • To a solution of 3-bromopyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • To this suspension, add 1,4-dibromobutane (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-bromobutyl)-3-bromopyrazole.

Step 2: Synthesis of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

  • Dissolve 1-(4-bromobutyl)-3-bromopyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Add a solution of a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LHMDS, 1.1 eq) in THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the target compound, 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine.

Alternative Synthetic Approaches

While the proposed route offers a direct and logical pathway, other established methods for the synthesis of fused pyrazole and azepine rings are worth considering for accessing derivatives with diverse substitution patterns.

  • [3+2] Cycloaddition Reactions: A cornerstone of pyrazole synthesis, the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile can be adapted for the construction of the pyrazole ring onto a pre-formed azepine precursor.[2][9]

  • Intramolecular Cyclization of Unsaturated Precursors: The use of transition metal catalysis, such as copper-catalyzed cyclization of imines, provides a powerful method for the asymmetric synthesis of azepine rings.[10]

Derivatization and Structure-Activity Relationship (SAR) Exploration

The 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold is primed for extensive derivatization, with the 3-bromo position serving as a key anchor point for introducing chemical diversity.

dot

Figure 2: Derivatization Strategies cluster_0 Cross-Coupling Reactions Core_Scaffold 3-bromo-5,6,7,8-tetrahydro-4H- pyrazolo[1,5-a]azepine Suzuki Suzuki Coupling (Ar-B(OH)2) Core_Scaffold->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Core_Scaffold->Sonogashira Pd/Cu catalyst, Base Buchwald_Hartwig Buchwald-Hartwig Amination (R2NH) Core_Scaffold->Buchwald_Hartwig Pd catalyst, Base

Caption: Key cross-coupling reactions for derivatization.

Table 1: Potential Derivatives and Their Rationale

Position of ModificationReaction TypeReagentsRationale for Derivatization
C3Suzuki CouplingArylboronic acidsIntroduction of diverse aryl and heteroaryl moieties to probe key interactions with target proteins.
C3Sonogashira CouplingTerminal alkynesInstallation of linear, rigid linkers for accessing distal binding pockets.
C3Buchwald-Hartwig AminationPrimary and secondary aminesIntroduction of hydrogen bond donors and acceptors to enhance binding affinity and selectivity.
Azepine NitrogenN-Alkylation/N-ArylationAlkyl/aryl halidesModification of solubility, metabolic stability, and overall pharmacokinetic properties.

The exploration of Structure-Activity Relationships (SAR) will be crucial in optimizing the biological activity of these derivatives. Based on extensive research on pyrazolo[1,5-a]pyrimidines, it is anticipated that the nature and substitution pattern of the group at the C3-position will significantly influence kinase inhibitory potency and selectivity.[3]

Predicted Biological Activity and Therapeutic Potential

Given the well-established role of pyrazolo[1,5-a]pyrimidines as potent kinase inhibitors, it is highly probable that 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine derivatives will exhibit similar activity.[3][4]

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in the development of inhibitors for a range of kinases, including:

  • Pim-1 Kinase: A serine/threonine kinase implicated in cell survival and proliferation in various cancers.[4]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is a key target in non-small cell lung cancer.[3]

  • B-Raf and MEK Kinases: Components of the MAPK/ERK signaling pathway, which are frequently mutated in melanoma.[3]

It is hypothesized that the pyrazolo[1,5-a]azepine core will act as an ATP-competitive hinge-binding motif, a common mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The increased conformational flexibility of the azepine ring may allow for novel interactions within the ATP-binding pocket, potentially leading to improved potency or altered selectivity profiles.

dot

Figure 3: Hypothesized Kinase Inhibition Pyrazolo_Azepine Pyrazolo[1,5-a]azepine Derivative ATP_Binding_Site ATP Binding Site Pyrazolo_Azepine->ATP_Binding_Site Inhibition Inhibition of Kinase Activity Pyrazolo_Azepine->Inhibition Kinase Protein Kinase (e.g., Pim-1, EGFR) Downstream_Signaling Downstream Signaling Kinase->Downstream_Signaling Phosphorylation Inhibition->Downstream_Signaling Blocks Cellular_Response Altered Cellular Response (e.g., Apoptosis, Reduced Proliferation) Downstream_Signaling->Cellular_Response

Caption: Proposed mechanism of kinase inhibition.

Other Potential Therapeutic Applications

Beyond kinase inhibition, the broader class of fused pyrazoles has shown promise in a variety of therapeutic areas. It is plausible that pyrazolo[1,5-a]azepine derivatives could be investigated for:

  • Antitubercular Activity: Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as potential leads for antituberculosis agents.

  • Antiviral Activity: Certain fused pyrazole systems have demonstrated antiviral properties.

  • Neurodegenerative Diseases: The pyrazole scaffold has been explored in the context of developing treatments for Alzheimer's and Parkinson's diseases.[5]

Conclusion and Future Directions

The 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold represents a promising yet largely untapped area of medicinal chemistry. This technical guide has outlined a clear and actionable path for the synthesis and derivatization of this novel class of compounds. By building upon the extensive knowledge base of related fused pyrazole systems, researchers are well-positioned to explore the therapeutic potential of these molecules, particularly in the realm of kinase inhibition for oncology.

Future work should focus on the successful synthesis of the core scaffold and the generation of a diverse library of derivatives. Subsequent high-throughput screening against a panel of kinases will be instrumental in identifying lead compounds for further optimization. The conformational flexibility of the azepine ring warrants detailed structural biology studies to elucidate the binding modes of these novel inhibitors. The exploration of this exciting chemical space holds the potential to deliver the next generation of targeted therapeutics.

References

  • Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1][8]Diazepine-2-Carboxylates. - ChemRxiv. (n.d.). Retrieved March 12, 2024, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.). Retrieved March 12, 2024, from [Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts | The Journal of Organic Chemistry - ACS Publications. (2022, August 17). Retrieved March 12, 2024, from [Link]

  • Biologically active derivatives of pyrazolo[1,5-a]pyridine. - ResearchGate. (n.d.). Retrieved March 12, 2024, from [Link]

  • Substrate-Switched Chemodivergent Pyrazole and Pyrazoline Synthesis: [3 + 2] Cycloaddition/Ring-Opening Rearrangement Reaction of Azadienes with Nitrile Imines | The Journal of Organic Chemistry - ACS Publications. (2022, February 14). Retrieved March 12, 2024, from [Link]

  • Synthesis of Functionalized Benzo[f]pyrazolo[1,5-a][1][11]diazepines via Rh(III)-Catalyzed Cascade Annulation of 5-Amino-1-aryl-pyrazoles with Iodonium Ylides | The Journal of Organic Chemistry - ACS Publications. (2025, July 29). Retrieved March 12, 2024, from [Link]

  • An overview of the synthesis of fused pyrazoles. - ResearchGate. (n.d.). Retrieved March 12, 2024, from [Link]

  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - PMC. (n.d.). Retrieved March 12, 2024, from [Link]

  • Catalyst-Controlled Switchable (5 + 4)/(3 + 4) Cycloadditions for the Divergent Synthesis of Pyrazole-Fused Seven- and Nine-Membered Heterocycles | ACS Catalysis. (2023, August 1). Retrieved March 12, 2024, from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 12, 2024, from [Link]

  • Chemoselective Synthesis of 1,5-Benzodi(thi)azepine Derivatives from 1-Polyfluoroalkyl-3-styryl-1,3-diketones | ACS Omega. (2025, August 27). Retrieved March 12, 2024, from [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - MDPI. (2022, August 15). Retrieved March 12, 2024, from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. (n.d.). Retrieved March 12, 2024, from [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC. (n.d.). Retrieved March 12, 2024, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved March 12, 2024, from [Link]

  • Synthesis of Functionalized Benzo[f]pyrazolo[1,5-a][1][11]diazepines via Rh(III)-Catalyzed Cascade Annulation of 5-Amino-1-aryl-pyrazoles with Iodonium Ylides | The Journal of Organic Chemistry - ACS Publications. (2025, July 29). Retrieved March 12, 2024, from [Link]

  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes - ResearchGate. (n.d.). Retrieved March 12, 2024, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). Retrieved March 12, 2024, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12). Retrieved March 12, 2024, from [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). Retrieved March 12, 2024, from [Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts - PMC. (n.d.). Retrieved March 12, 2024, from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (2025, April 2). Retrieved March 12, 2024, from [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives - ResearchGate. (2026, March 3). Retrieved March 12, 2024, from [Link]

  • Asymmetric synthesis of 7-membered-ring-bridged 3,4-fused tricyclic indoles via Friedel–Crafts alkylation/annulation - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved March 12, 2024, from [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. (2025, February 27). Retrieved March 12, 2024, from [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. (n.d.). Retrieved March 12, 2024, from [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Publishing. (2023, January 25). Retrieved March 12, 2024, from [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives - Semantic Scholar. (2016, January 26). Retrieved March 12, 2024, from [Link]

Sources

Exploratory

biological activity of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine analogs

Whitepaper: Biological Activity and Therapeutic Application of 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine Analogs Executive Summary The 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold has emerged as a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Biological Activity and Therapeutic Application of 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine Analogs

Executive Summary

The 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors and targeted protein degraders (PROTACs). The specific halogenated intermediate, 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine , serves as a critical synthetic linchpin. The 3-bromo substitution provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), enabling the rapid exploration of Structure-Activity Relationships (SAR) at the kinase hinge-binding domain[1][2]. This technical guide explores the structural rationale, biological activity, and experimental validation of these analogs, with a specific focus on their role as Cyclin-Dependent Kinase 9 (CDK9) inhibitors in hematological malignancies.

Structural Rationale & Medicinal Chemistry

As a Senior Application Scientist, I approach scaffold selection based on geometric complementarity and electronic distribution within the target's active site. The pyrazolo[1,5-a]azepine core is strategically designed to exploit the ATP-binding pocket of kinases.

  • Bidentate Hinge Binding: The pyrazole nitrogen atoms act as potent hydrogen bond acceptors and donors. In the context of CDK9, the scaffold forms a critical bidentate interaction with the backbone atoms of the Cys106 residue[1][3]. The fused seven-membered azepine ring provides optimal steric bulk to access the solvent channel, enhancing aqueous solubility—a critical parameter for intravenous formulation[1].

  • The 3-Bromo Advantage: The C3 position of the pyrazole ring points directly toward the DFG motif and activation loop of the kinase. By utilizing the 3-bromo derivative, chemists can efficiently attach diverse heteroaryl groups (e.g., pyridines, pyrimidines) via cross-coupling. This modularity was pivotal in the discovery of clinical candidates like AZD4573, where optimizing the C3 substituent led to sub-nanomolar potency and a highly desirable "fast-off" target engagement profile[1][4].

Core Biological Activities & Target Engagement

CDK9 Inhibition and Transcriptional Repression

CDK9, complexed with Cyclin T1, is the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb). It phosphorylates serine 2 (Ser2) on the C-terminal domain of RNA polymerase II (RNAPII), releasing it from a paused state to enable transcription elongation[5]. Analogs derived from the 3-bromo-pyrazolo[1,5-a]azepine scaffold are exceptionally potent CDK9 inhibitors. By blocking CDK9, these compounds halt the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1 and c-Myc [6][7]. Because hematological cancers (like AML and Multiple Myeloma) are heavily dependent on Mcl-1 for survival, the rapid depletion of Mcl-1 triggers immediate, caspase-dependent apoptosis[6][8].

Short Duration of Target Engagement

A historical challenge with CDK inhibitors has been their narrow therapeutic window due to off-target toxicity. Analogs in this class were specifically engineered for a short half-life ( t1/2​<2 hours) and fast-off binding kinetics[1][4]. This allows for transient target engagement: a brief pulse of the drug is sufficient to deplete Mcl-1 and commit the tumor cell to apoptosis, while allowing normal host tissues to recover, thereby widening the therapeutic index[5][8].

Expansion into Targeted Protein Degradation (PROTACs)

Beyond direct inhibition, the pyrazolo[1,5-a]azepine core is being actively integrated into heterobifunctional degraders. Recent patent literature highlights the use of this scaffold in synthesizing degraders for CDK2, CDK4/6, and Cyclin K/CDK12 complexes[9][10][11]. The azepine ring provides an ideal vector for attaching PEGylated or alkyl linkers to E3 ligase ligands (e.g., cereblon or VHL) without disrupting the crucial Cys106 hinge interaction[11].

Mechanistic Pathway Visualization

The following diagram illustrates the causal signaling cascade initiated by pyrazolo[1,5-a]azepine-derived CDK9 inhibitors, leading to tumor cell death.

G Inhibitor Pyrazolo[1,5-a]azepine Analog CDK9 CDK9 / Cyclin T1 Complex Inhibitor->CDK9 Bidentate Binding (Cys106) RNAPII RNAPII (Unphosphorylated Ser2) CDK9->RNAPII Inhibits Phosphorylation Mcl1 Mcl-1 & c-Myc Transcription Blocked RNAPII->Mcl1 Paused Elongation Apoptosis Rapid Apoptosis (Hematological Cancers) Mcl1->Apoptosis Loss of Survival Proteins

Mechanism of CDK9 inhibition by pyrazolo[1,5-a]azepine analogs driving Mcl-1 depletion.

Experimental Methodologies

To ensure scientific integrity, the biological activity of these analogs must be evaluated using self-validating orthogonal assays. Below are the standard protocols for biochemical and cellular validation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is chosen over standard luminescence assays because it minimizes compound auto-fluorescence interference, providing highly accurate IC50​ values for sub-nanomolar hinge binders.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 0.01% Brij-35, 1 mM EGTA, and 2 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant human CDK9/Cyclin T1 complex to a final assay concentration of 1 nM. Add a biotinylated peptide substrate (e.g., RNA Polymerase II CTD repeat peptide) at 200 nM.

  • Compound Titration: Dispense 3-bromo-pyrazolo[1,5-a]azepine analogs in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well plate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for CDK9 (typically ~1.5 μ M) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (20 mM final). Add Europium-labeled anti-phospho-Ser2 antibody (donor) and Streptavidin-APC (acceptor).

  • Readout & Validation: Incubate for 30 minutes and read on a multimode microplate reader (e.g., PHERAstar) at 615 nm and 665 nm. Self-Validation: Calculate the Z'-factor using DMSO (negative control) and a known pan-CDK inhibitor like flavopiridol (positive control). A Z' > 0.7 validates the assay.

Protocol 2: Cellular Target Engagement (pSer2-RNAPII Western Blot)

Causality: Biochemical potency does not guarantee cellular penetration. This assay confirms that the compound crosses the membrane and engages CDK9 in its native intracellular environment, directly causing the downstream pharmacodynamic effect.

  • Cell Culture: Culture MV4-11 (human AML) cells in RPMI-1640 supplemented with 10% FBS. Plate at 1×106 cells/mL in 6-well plates.

  • Treatment: Treat cells with the analog at varying concentrations (1 nM to 1 μ M) for a short duration (2 to 6 hours) to capture the transient target engagement profile[8].

  • Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the pSer2 state).

  • Immunoblotting: Separate 20 μ g of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against pSer2-RNAPII, total RNAPII, Mcl-1, and Cleaved Caspase-3. Use GAPDH or β -actin as a loading control.

  • Analysis: Quantify band intensities using densitometry. Normalize pSer2-RNAPII levels to total RNAPII to calculate the cellular IC50​ .

Quantitative Data Summary

The table below summarizes the optimization trajectory from early-stage pyrazolo[1,5-a]azepine probes to advanced clinical candidates (e.g., AZD4573), highlighting the impact of C3-functionalization on biological activity[1][4][8].

Compound ClassCDK9 IC50​ (nM)Kinase SelectivityMV4-11 Caspase EC50​ (nM)In Vivo Half-life ( t1/2​ )
Early Probe (Base Scaffold) ~29.0High (vs CDK1/2/4/6)~220.0Moderate (~4 hrs)
Halogenated Intermediate >1000N/A (Synthetic Precursor)N/AN/A
Optimized Analog (AZD4573) < 4.0>10-fold vs all CDKs~13.7~16 min (Fast-off)

Data reflects the profound increase in cellular potency and the engineered short half-life achieved through iterative SAR driven by the 3-bromo intermediate.

Conclusion & Future Perspectives

The 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold is a masterclass in rational drug design. By providing a structurally rigid, hinge-binding core with a highly reactive C3-bromo vector, it has enabled the discovery of exquisitely selective CDK9 inhibitors. The biological activity of these analogs—characterized by transient target engagement, rapid Mcl-1 depletion, and robust apoptotic induction in hematological malignancies—validates the scaffold's clinical utility. Moving forward, the integration of this core into PROTAC technologies promises to unlock new therapeutic avenues for previously "undruggable" kinase complexes.

References

  • Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines Source: Organic Letters - ACS Publications URL:[Link][12]

  • Cdk inhibitors and methods and use thereof (WO2024119122A1) Source: Google Patents URL:[9]

  • Degraders of cyclin-dependent kinase 2 (WO2025043225A2) Source: Google Patents URL:[10]

  • Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells Source: PubMed (Clinical Cancer Research) URL:[Link][6]

  • From Milligram to Kilogram Manufacture of AZD4573: Making It Possible by Application of Enzyme-, Iridium-, and Palladium-Catalyzed Key Transformations Source: Organic Process Research & Development - ACS Publications URL:[Link][2]

  • AZD4573 Preclinical Pharmacology Source: AstraZeneca Open Innovation URL:[Link][8]

  • Abstract 1650: Discovery of AZD4573, a potent and selective inhibitor of CDK9 Source: ResearchGate URL:[Link][4]

  • CDK9 inhibitors in cancer research Source: PMC - NIH URL:[Link][3]

  • CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism Source: Frontiers in Oncology URL:[Link][7]

  • Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use (WO2022263604A1) Source: Google Patents URL:[11]

Sources

Foundational

Unraveling the In Vitro Mechanism of Action of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine: A Technical Guide for Preclinical Research

Abstract This technical guide provides a comprehensive framework for the in vitro investigation of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine, a novel heterocyclic compound. While direct experimental data on th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine, a novel heterocyclic compound. While direct experimental data on this specific molecule is nascent, this document synthesizes established knowledge from the broader class of pyrazolo-fused heterocycles to propose a probable mechanism of action and a detailed roadmap for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities. We will delve into the likely molecular targets, propose detailed experimental protocols for characterization, and provide a rationale for each step, ensuring a scientifically rigorous approach to understanding its biological activity.

Introduction: The Therapeutic Potential of the Pyrazolo-Fused Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2] This family of compounds has yielded numerous candidates with potent anticancer, anti-inflammatory, and kinase inhibitory properties.[3][4] The core structure's planarity and the strategic placement of nitrogen atoms allow for critical hydrogen bonding and other non-covalent interactions within the active sites of enzymes, particularly protein kinases.[3][5]

The subject of this guide, 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine, represents an intriguing structural variation, featuring a seven-membered azepine ring fused to the pyrazole core. This modification from the more common six-membered pyrimidine ring is anticipated to alter the molecule's conformational flexibility and vectoral presentation of its pharmacophoric features, potentially leading to novel selectivity and potency profiles. The presence of a bromine atom at the 3-position further provides a handle for both electronic modulation and potential covalent interactions, or as a site for further chemical modification.

Based on the extensive literature on related pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]diazepines, the primary hypothesized mechanism of action for 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is the inhibition of protein kinases .[2][3][5][6] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2]

Proposed In Vitro Mechanism of Action: A Kinase-Centric Hypothesis

We postulate that 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine functions as an ATP-competitive inhibitor of one or more protein kinases . This hypothesis is grounded in the established activity of the pyrazolo[1,5-a]pyrimidine scaffold, which is known to bind to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades.[2][3]

The specific kinases that may be targeted by this compound are broad and could include, but are not limited to:

  • Pim kinases (Pim-1, -2, -3): These are constitutively active serine/threonine kinases often overexpressed in various cancers, playing a crucial role in cell survival and proliferation.[5]

  • Tropomyosin receptor kinases (TrkA, TrkB, TrkC): These receptor tyrosine kinases are involved in neuronal development and are oncogenic drivers in a range of solid tumors when genetically altered.[6]

  • Other oncogenic kinases: This includes kinases such as EGFR, B-Raf, and MEK, which are central to cancer cell growth and signaling.[2][3]

The following sections will outline a systematic approach to test this hypothesis and elucidate the specific molecular interactions of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine.

Experimental Workflow for Mechanistic Elucidation

A tiered approach is recommended for the in vitro characterization of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine. This workflow is designed to first broadly assess its biological activity and then progressively narrow down to its specific molecular target(s) and mechanism.

experimental_workflow cluster_tier1 cluster_tier2 cluster_tier3 A Tier 1: Broad Spectrum Activity Screening B Tier 2: Target Identification & Initial Validation A->B Hits Identified C Tier 3: In-depth Mechanistic & Cellular Characterization B->C Target Validated A1 Cell Proliferation/Cytotoxicity Assays (e.g., NCI-60 Panel) A2 Broad Kinase Panel Screening (e.g., KinomeScan) B1 IC50 Determination for Hit Kinases B2 Cell-Based Target Engagement Assays (e.g., Western Blot for Phospho-Substrates) C1 Enzyme Kinetics & MoA Studies (e.g., Michaelis-Menten) C2 Cellular Phenotypic Assays (Apoptosis, Cell Cycle, Migration) C3 Off-Target Profiling

Figure 1: A tiered experimental workflow for the in vitro characterization of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine.

Tier 1: Broad Spectrum Activity Screening

The initial phase aims to ascertain the general biological activity of the compound and identify potential molecular target families.

3.1.1. Cell Proliferation and Cytotoxicity Assays

  • Rationale: To determine if the compound exhibits anti-proliferative or cytotoxic effects, which is a common characteristic of kinase inhibitors used in oncology.

  • Protocol:

    • Cell Line Selection: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, to identify potential cancer types sensitive to the compound.

    • Compound Preparation: Prepare a stock solution of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treatment: Treat the cells with the compound dilutions for a specified duration (e.g., 72 hours).

    • Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a resazurin-based assay.

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) for each cell line.

3.1.2. Broad Kinase Panel Screening

  • Rationale: To directly test the hypothesis that the compound is a kinase inhibitor and to identify specific kinases or kinase families with high affinity for the compound.

  • Protocol:

    • Platform Selection: Employ a commercial kinase screening service that offers a large panel of purified kinases (e.g., DiscoverX's KINOMEscan™, Eurofins' KinaseProfiler™). These platforms typically use a competitive binding assay format.[7]

    • Compound Submission: Submit the compound at a standard concentration (e.g., 1 or 10 µM).

    • Data Analysis: The service will provide data on the percent inhibition for each kinase in the panel. Analyze the results to identify "hits" – kinases that are significantly inhibited by the compound.

Tier 2: Target Identification and Initial Validation

Once initial hits are identified, the next step is to validate these targets and confirm their engagement in a cellular context.

3.2.1. IC50 Determination for Hit Kinases

  • Rationale: To quantify the potency of the compound against the top kinase hits from the broad panel screen.

  • Protocol:

    • Assay Format: Use a biochemical kinase assay, which can be based on various detection methods such as radioactivity (e.g., ³²P-ATP), fluorescence (e.g., FRET), or luminescence (e.g., ADP-Glo™).

    • Reagents: Obtain purified recombinant kinase, a suitable substrate (peptide or protein), and ATP.

    • Procedure: a. Prepare a serial dilution of the compound. b. In a microplate, combine the kinase, substrate, and compound dilutions. c. Initiate the reaction by adding ATP. d. Incubate for a specific time at an optimal temperature. e. Stop the reaction and measure the signal corresponding to substrate phosphorylation.

    • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Hypothetical IC50 Data for 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

Kinase TargetIC50 (nM)
Pim-125
TrkB80
EGFR>10,000
B-Raf>10,000

3.2.2. Cell-Based Target Engagement Assays

  • Rationale: To confirm that the compound inhibits the target kinase within a living cell, leading to a downstream biological effect.

  • Protocol (Example for Pim-1):

    • Cell Line Selection: Choose a cell line known to have high Pim-1 expression and activity (e.g., certain leukemia or prostate cancer cell lines).

    • Treatment: Treat the cells with increasing concentrations of the compound for a suitable duration (e.g., 2-4 hours).

    • Cell Lysis: Lyse the cells to extract proteins.

    • Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a membrane (e.g., PVDF). c. Probe the membrane with a primary antibody specific for the phosphorylated form of a known Pim-1 substrate (e.g., phospho-BAD at Ser112). d. Also probe for total Pim-1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. e. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. f. Visualize the bands using a chemiluminescent substrate.

    • Data Analysis: Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.

signaling_pathway Compound 3-bromo-5,6,7,8-tetrahydro-4H- pyrazolo[1,5-a]azepine Pim1 Pim-1 Kinase Compound->Pim1 Inhibition ADP ADP Pim1->ADP ATP ATP ATP->Pim1 Substrate Substrate (e.g., BAD) pSubstrate Phosphorylated Substrate (e.g., p-BAD) Substrate->pSubstrate Phosphorylation Pim-1 Downstream Inhibition of Apoptosis pSubstrate->Downstream

Figure 2: Proposed mechanism of action of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine as a Pim-1 kinase inhibitor.

Tier 3: In-depth Mechanistic and Cellular Characterization

This final stage involves a deeper dive into the enzyme kinetics and the broader cellular consequences of target inhibition.

3.3.1. Enzyme Kinetics and Mode of Action Studies

  • Rationale: To determine if the compound's inhibition of the target kinase is competitive with ATP, as hypothesized.

  • Protocol:

    • Assay Setup: Use the same biochemical assay as for IC50 determination.

    • Procedure: a. Perform the kinase reaction with a fixed concentration of the compound and varying concentrations of ATP. b. Repeat this for several different fixed concentrations of the compound. c. As a control, perform the reaction with no inhibitor and varying ATP concentrations.

    • Data Analysis: Plot the reaction velocity against the ATP concentration and generate a Lineweaver-Burk or Michaelis-Menten plot. In ATP-competitive inhibition, the Vmax will remain unchanged, while the apparent Km for ATP will increase with increasing inhibitor concentration.

3.3.2. Cellular Phenotypic Assays

  • Rationale: To correlate target inhibition with specific cellular outcomes.

  • Protocols:

    • Apoptosis Assays: Treat sensitive cell lines with the compound and measure markers of apoptosis (e.g., Annexin V/PI staining followed by flow cytometry, caspase-3/7 activity assays).

    • Cell Cycle Analysis: Treat cells, fix them, stain their DNA with a fluorescent dye (e.g., propidium iodide), and analyze the cell cycle distribution by flow cytometry to identify any cell cycle arrest.

    • Migration/Invasion Assays: Use a Boyden chamber or wound-healing (scratch) assay to determine if the compound can inhibit cancer cell motility.

Conclusion and Future Directions

This guide outlines a robust and logical framework for the in vitro characterization of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine. By extrapolating from the well-established pharmacology of the pyrazolo-fused heterocyclic family, we have established a strong, testable hypothesis centered on kinase inhibition. The proposed experimental workflow provides a clear path from broad activity screening to detailed mechanistic studies.

Successful execution of these in vitro studies will be crucial for establishing a clear mechanism of action, which is a prerequisite for further preclinical development, including in vivo efficacy studies and ADMET profiling. The unique structural features of this compound may unlock novel therapeutic potential, and the rigorous scientific approach detailed herein will be instrumental in its discovery and validation.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][3][8]Diazepine-2-Carboxylates. ChemRxiv.

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.
  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simul
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-medi
  • Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Deriv

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Exploratory

A Technical Guide to the Pharmacokinetic Profiling of Pyrazolo[1,5-a]azepine Core Structures

Introduction: The Pyrazolo[1,5-a]azepine Scaffold and the Imperative of Pharmacokinetic Scrutiny The pyrazolo[1,5-a]azepine core represents a compelling frontier in medicinal chemistry. This nitrogen-rich heterocyclic sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolo[1,5-a]azepine Scaffold and the Imperative of Pharmacokinetic Scrutiny

The pyrazolo[1,5-a]azepine core represents a compelling frontier in medicinal chemistry. This nitrogen-rich heterocyclic system, characterized by the fusion of a pyrazole ring to a seven-membered azepine ring, offers a unique three-dimensional architecture ripe for the development of novel therapeutics. The non-planar and flexible nature of the azepine ring provides a distinct advantage, allowing for intricate and specific interactions with biological targets.[1] While much of the research in this class has focused on the related pyrazolo[1,5-a]pyrimidine scaffold, the pyrazolo[1,5-a]azepine core holds significant therapeutic promise, particularly in oncology and neuropharmacology.[2][3]

However, the journey from a promising molecular scaffold to a viable drug candidate is paved with rigorous scientific evaluation, chief among which is the comprehensive characterization of its pharmacokinetic profile. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of pyrazolo[1,5-a]azepine derivatives is not merely a regulatory formality but a critical step in designing effective and safe medicines. This guide provides a technical framework for researchers, scientists, and drug development professionals to navigate the essential in vitro and in vivo assays required to build a robust pharmacokinetic profile for this intriguing class of molecules.

It is important to note that while the fundamental principles and methodologies outlined herein are broadly applicable, specific experimental data on the pyrazolo[1,5-a]azepine core is limited in the public domain. Therefore, this guide will draw upon established protocols and insights from the extensively studied pyrazolo[1,5-a]pyrimidine analogs, providing a scientifically grounded starting point for the investigation of their seven-membered ring counterparts.[3][4]

The ADME Gauntlet: A Workflow for Pharmacokinetic Characterization

The pharmacokinetic profiling of a novel chemical entity is a multi-step process designed to predict its behavior in a biological system. The following workflow provides a logical progression for the evaluation of pyrazolo[1,5-a]azepine derivatives.

ADME_Workflow cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Evaluation cluster_analytical Bioanalytical Support Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability Permeability (Caco-2 Assay) Metabolic_Stability->Permeability Early Tier Assessment Metabolite_ID Metabolite Identification Permeability->Metabolite_ID Mechanistic Insights PK_Studies Pharmacokinetic Studies (Rodent Models) Metabolite_ID->PK_Studies Informs In Vivo Design Bioavailability Oral Bioavailability Assessment PK_Studies->Bioavailability Key Efficacy Predictor LC_MS_MS LC-MS/MS Method Development & Validation LC_MS_MS->Metabolic_Stability LC_MS_MS->Permeability LC_MS_MS->Metabolite_ID LC_MS_MS->PK_Studies caption Figure 1: Integrated ADME Profiling Workflow PK_Curve Figure 2: Idealized Plasma Concentration-Time Profile cluster_axes Figure 2: Idealized Plasma Concentration-Time Profile cluster_curve T0 T1 T2 T3 P2 T2->P2 Tmax_label Tmax T4 T5 T6 T7 T8 xaxis Time yaxis Plasma Concentration origin->xaxis origin->yaxis P0 P1 P0->P1 P1->P2 P3 P2->P3 Cmax_label Cmax P2->Cmax_label P4 P3->P4 P5 P4->P5 P6 P5->P6 P7 P6->P7 P8 P7->P8 AUC_label AUC (Area Under the Curve) caption A graphical representation of key pharmacokinetic parameters derived from in vivo studies.

Caption: A graphical representation of key pharmacokinetic parameters derived from in vivo studies.

Bioanalytical Methods: The Key to Accurate Quantification

Reliable pharmacokinetic data is entirely dependent on the ability to accurately and precisely quantify the test compound in complex biological matrices like plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis in drug discovery due to its high sensitivity, selectivity, and speed. [2]

Protocol Outline: LC-MS/MS Quantification in Plasma
  • Sample Preparation:

    • Protein Precipitation: The most common and straightforward method. A cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. An internal standard is added to correct for variability in extraction and instrument response.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by extracting the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the cleanest samples but is more time-consuming and expensive.

  • Chromatographic Separation:

    • The extracted sample is injected onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A reversed-phase C18 column is typically used to separate the analyte from endogenous matrix components.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed to a triple quadrupole mass spectrometer.

    • The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

  • Method Validation:

    • The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and stability.

Conclusion: Building a Comprehensive Pharmacokinetic Profile

The pharmacokinetic profiling of pyrazolo[1,5-a]azepine core structures is a critical undertaking in the quest for novel therapeutics. By systematically evaluating their metabolic stability, permeability, and in vivo disposition, researchers can make informed decisions to guide lead optimization and candidate selection. While the direct experimental data for this specific scaffold may be emerging, the well-established principles and methodologies of ADME science, as outlined in this guide, provide a robust framework for its investigation. A thorough understanding of the pharmacokinetic properties of these unique molecules will be instrumental in unlocking their full therapeutic potential.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PMC. Retrieved March 12, 2026, from [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Retrieved March 12, 2026, from [Link]

  • in vivo Pharmacokinetic & Pharmacodynamic Studies. (n.d.). Sygnature Discovery. Retrieved March 12, 2026, from [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved March 12, 2026, from [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved March 12, 2026, from [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved March 12, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine: A Detailed Protocol for Drug Discovery and Development

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its fused heterocyclic derivatives, such as pyrazolo[1,5-a]azepines, are of signific...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its fused heterocyclic derivatives, such as pyrazolo[1,5-a]azepines, are of significant interest to researchers in drug discovery due to their unique three-dimensional structure and potential for diverse biological activities. This document provides a comprehensive, step-by-step protocol for the synthesis of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine, a key intermediate for the development of novel therapeutics. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the scientific rationale behind each step to ensure reproducibility and scalability.

Overall Synthetic Strategy

The synthesis of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is achieved in a robust two-step process. The first step involves the construction of the core bicyclic system, 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine, through a classical pyrazole synthesis. This is followed by a regioselective bromination at the C3 position of the pyrazole ring.

Overall Synthesis Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination Start N-Aminoazepane & 1,1,3,3-Tetramethoxypropane Reaction1 Cyclocondensation Start->Reaction1 Product1 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepine Reaction1->Product1 Product1_ref Core Scaffold Reaction2 Electrophilic Bromination Product1_ref->Reaction2 Reagent2 N-Bromosuccinimide (NBS) Reagent2->Reaction2 FinalProduct 3-Bromo-5,6,7,8-tetrahydro-4H- pyrazolo[1,5-a]azepine Reaction2->FinalProduct Step 1: Cyclocondensation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products N_Aminoazepane N-Aminoazepane Conditions HCl (aq) Reflux N_Aminoazepane->Conditions TMP 1,1,3,3-Tetramethoxypropane TMP->Conditions Product 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepine Conditions->Product Methanol Methanol (byproduct) Conditions->Methanol Water Water (byproduct) Conditions->Water

Caption: Reaction scheme for the synthesis of the core scaffold.

Scientific Rationale (E-E-A-T)

The synthesis of the pyrazole ring is most commonly achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. [1]In this protocol, N-aminoazepane serves as the hydrazine component. The 1,3-dicarbonyl compound, malondialdehyde, is unstable. Therefore, a stable precursor, 1,1,3,3-tetramethoxypropane, is used. [2][3]Under acidic conditions, 1,1,3,3-tetramethoxypropane is hydrolyzed in situ to generate malondialdehyde. [4][5]The freshly formed malondialdehyde then readily undergoes a condensation reaction with both the primary and secondary amines of N-aminoazepane, followed by cyclization and dehydration to form the stable aromatic pyrazole ring fused to the azepane ring. This one-pot approach is efficient and avoids the handling of unstable intermediates. [6][7]

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molar Eq.
N-Aminoazepane5906-35-4114.191.0
1,1,3,3-Tetramethoxypropane102-52-3164.201.1
Hydrochloric Acid (37%)7647-01-036.46Catalytic
Sodium Hydroxide1310-73-240.00As needed
Dichloromethane75-09-284.93Solvent
Anhydrous Magnesium Sulfate7487-88-9120.37Drying Agent
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-aminoazepane (5.71 g, 50.0 mmol).

  • Reagent Addition: Add 100 mL of deionized water, followed by the dropwise addition of concentrated hydrochloric acid (approx. 2 mL) until the pH of the solution is ~2.

  • Add 1,1,3,3-tetramethoxypropane (9.03 g, 55.0 mmol) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully add a 2M aqueous solution of sodium hydroxide until the pH is ~10.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine as a pale yellow oil.

Part 2: Bromination of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

This step introduces the bromine atom at the C3 position of the pyrazole ring through an electrophilic aromatic substitution reaction.

Reaction Scheme

Step 2: Bromination cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Scaffold 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepine Conditions Dichloromethane (DCM) Room Temperature Scaffold->Conditions NBS N-Bromosuccinimide (NBS) NBS->Conditions Product 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine Conditions->Product Succinimide Succinimide (byproduct) Conditions->Succinimide

Caption: Reaction scheme for the C3-bromination of the core scaffold.

Scientific Rationale (E-E-A-T)

Electrophilic substitution on the pyrazolo[1,5-a]pyrimidine scaffold has been shown to occur preferentially at the C3 position. [8][9]This regioselectivity is attributed to the electronic properties of the fused bicyclic system, where the C3 position is the most electron-rich and thus most susceptible to attack by an electrophile. N-Bromosuccinimide (NBS) is a mild and highly selective brominating agent for electron-rich aromatic and heteroaromatic compounds, making it the ideal reagent for this transformation. [10][11]The reaction proceeds under neutral conditions at room temperature, which minimizes the formation of side products.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molar Eq.
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepine-136.201.0
N-Bromosuccinimide (NBS)128-08-5177.981.05
Dichloromethane (DCM)75-09-284.93Solvent
Saturated Sodium Bicarbonate Solution144-55-884.01For work-up
Anhydrous Magnesium Sulfate7487-88-9120.37Drying Agent
Experimental Protocol
  • Reaction Setup: Dissolve 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine (4.09 g, 30.0 mmol) in 100 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add N-bromosuccinimide (5.61 g, 31.5 mmol) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine as a white to off-white solid.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory solid. [10][11][12][13][14][15]Avoid inhalation of dust and contact with skin and eyes. It is also an oxidizing agent and should be kept away from combustible materials. [16]* Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. [17][18][19][20][21]All work with DCM should be conducted in a fume hood to avoid inhalation of vapors.

  • Hydrochloric Acid and Sodium Hydroxide: These are corrosive and should be handled with care to avoid skin and eye contact. [22][23][24][25]

References

  • PubChem. 1,1,3,3-Tetraethoxypropane. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: Dichloromethane. [Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

  • Singh, U. et al. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]

  • da Silva, F. C. et al. Synthesis of a Trihydroxylated Aminoazepane from D-Glucitol by an Intramolecular Aziridine Ring Opening. Journal of the Brazilian Chemical Society. [Link]

  • Singh, U. et al. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Publishing. [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Hydroxide. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium hydroxide solution. [Link]

  • GOV.UK. Dichloromethane: general information. [Link]

  • ResearchGate. Reaction of generative malondialdehyde (MDA) from 1,1,3,3-Tetramethoxypropane (TMP) and the colored pink product resulted from the reaction between thiobarbituric acid (TBA) and MDA. [Link]

  • ResearchGate. Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. [Link]

  • Knochel, P. et al. Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters. [Link]

  • International Labour Organization. ICSC 0058 - DICHLOROMETHANE. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Datasheet. 1,1,3,3-Tetraethoxypropane. [Link]

  • Singh, U. et al. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC. [Link]

  • He, Y. et al. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PMC. [Link]

  • The Royal Society of Chemistry. Template-directed synthesis of cucurbituril analogues using propanediurea as building block. [Link]

  • University of Iowa. Aminooxy reagents for synthesis and analysis : expanding the role of oximation. [Link]

  • ResearchGate. Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. [Link]

  • Centers for Disease Control and Prevention. Sodium Hydroxide | Medical Management Guidelines. [Link]

  • El-Faham, A. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • PubChem. Tetramethoxypropane. National Center for Biotechnology Information. [Link]

  • VelocityEHS. Dichloromethane (Methylene Chloride) Hazards & Safety Information. [Link]

  • Datasheet. N-Bromosuccinimide. [Link]

  • MDPI. N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. [Link]

  • Revue Roumaine de Chimie. PHYSICO-CHEMICAL CHARACTERIZATION OF SOLID STATE REACTION BETWEEN TEREPHTALALDEHYDE AND p-AMINOPHENOL. [Link]

  • Organic Chemistry Portal. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. [Link]

  • TN.gov. Sodium Hydroxide (NaOH). [Link]

  • ChemRxiv. Optimized monomer-based synthesis of poly-N-amino peptides. [Link]

  • Google Patents.
  • DergiPark. 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]

  • GOV.UK. Sodium hydroxide: general information. [Link]

  • ACS Publications. Synthesis of Nucleoside and Nucleotide Analogues by Cyclization of the Guanine Base with 1,1,3,3-Tetramethoxypropane. [Link]

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Application

using 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine as a pharmaceutical building block

Application Note: 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine as a Privileged Scaffold for Kinase Inhibitor Discovery Introduction and Chemical Rationale The development of highly selective kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine as a Privileged Scaffold for Kinase Inhibitor Discovery

Introduction and Chemical Rationale

The development of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) ligands relies heavily on heterocyclic building blocks that can effectively mimic endogenous ligands, such as the adenine ring of ATP. While traditional flat aromatic systems (e.g., quinazolines, pyrimidines) have historically dominated the drug discovery landscape, they frequently suffer from poor physicochemical properties, including low aqueous solubility and high off-target promiscuity.

The integration of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine (CAS: 1373223-55-2) addresses these critical liabilities[1]. By fusing a pyrazole core—a proven hydrogen-bond donor/acceptor motif for kinase hinge binding—with a saturated, seven-membered azepine ring, medicinal chemists can significantly increase the fraction of sp3-hybridized carbons ( Fsp3​ ) in their libraries. This structural modification disrupts molecular planarity, thereby preventing tight crystal lattice packing and enhancing thermodynamic solubility[2]. Furthermore, the C3-bromo substituent serves as a versatile, orthogonal electrophilic handle for late-stage palladium-catalyzed cross-coupling, enabling the rapid generation of diverse chemical libraries[3].

Mechanistic Context: Targeting Cyclin-Dependent Kinases (CDKs)

Derivatives of the pyrazolo[1,5-a]azepine and pyrazolo[1,5-a]pyridine scaffolds have shown exceptional promise as potent, selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9)[2]. Unlike cell-cycle CDKs (e.g., CDK1, CDK2), CDK9 regulates the final stages of transcription elongation[4].

By binding to the ATP pocket of the CDK9/Cyclin T1 complex, pyrazolo-azepine derivatives block the phosphorylation of RNA Polymerase II (RNAPII) at Serine 2[2]. This halts the transcription of short-lived anti-apoptotic proteins like MCL-1 and MYC, rapidly driving oncogene-addicted cancer cells into apoptosis. The unique 3D conformation of the azepine ring allows these inhibitors to achieve >10-fold selectivity against other CDK family members[2].

CDK9_Pathway Stimulus Mitogenic Stimuli CDK9 CDK9 / Cyclin T1 Complex Stimulus->CDK9 Activates RNAPII RNAPII (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Inhibitor Pyrazolo[1,5-a]azepine Inhibitor Inhibitor->CDK9 Blocks ATP Pocket Transcription Transcription Elongation (MCL-1, MYC) RNAPII->Transcription Promotes Apoptosis Apoptosis / Cell Death Transcription->Apoptosis Inhibits

Caption: Figure 1: Mechanism of action for pyrazolo[1,5-a]azepine-derived CDK9 inhibitors in transcriptional regulation.

Experimental Protocols: Late-Stage Functionalization

To maximize the utility of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine, we detail two self-validating protocols for C3-derivatization. These methodologies are designed to ensure high yields while preventing the degradation of the saturated azepine system.

Protocol A: Suzuki-Miyaura C3-Arylation

This protocol is optimized for coupling the pyrazolo-azepine core with diverse aryl and heteroaryl boronic acids to build extended hinge-binding motifs[2].

  • Reagent Preparation : In a 20 mL microwave vial, combine 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine (1.0 eq, 0.5 mmol), the target aryl boronic acid (1.2 eq, 0.6 mmol), and tribasic potassium phosphate ( K3​PO4​ ) (3.0 eq, 1.5 mmol)[2].

    • Causality: A slight stoichiometric excess of boronic acid compensates for potential protodeboronation. K3​PO4​ is selected as a mild base to facilitate transmetalation without causing base-catalyzed ring-opening or degradation of the saturated azepine ring.

  • Solvent Addition & Degassing : Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL). Sparge the biphasic mixture with N2​ gas for 15 minutes[2].

    • Causality: The 4:1 organic-to-aqueous ratio ensures complete dissolution of both the lipophilic pyrazolo-azepine and the inorganic base. Dissolved oxygen must be rigorously removed to prevent the oxidative deactivation of the active Pd(0) species.

  • Catalyst Addition : Quickly add Pd(dppf)Cl 2​ (0.05 eq, 5 mol%) under a positive N2​ stream, seal the vial, and heat to 85 °C for 12–24 hours[2].

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the final reductive elimination step to form the C-C bond.

  • Validation Check (In-Process Control) : Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • System Validation: The protocol is self-validating if the LC-MS trace shows >95% consumption of the brominated starting material (characterized by the distinct m/z 215/217 isotopic pattern) and the emergence of the target product mass[5].

  • Workup & Purification : Cool the mixture to room temperature, dilute with EtOAc (10 mL), and wash with brine (3 x 5 mL). Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Causality: Brine washes efficiently partition and remove the highly water-soluble K3​PO4​ and boronic acid byproducts, preventing streaking on the silica column.

Protocol B: Buchwald-Hartwig C3-Amination

Forming C-N bonds on electron-rich pyrazoles can be sluggish. This protocol utilizes advanced precatalysts to overcome activation barriers[6].

  • Reagent Preparation : In an oven-dried vial, combine the pyrazolo-azepine bromide (1.0 eq, 0.5 mmol), the target secondary amine (1.5 eq, 0.75 mmol), and sodium tert-butoxide (NaOtBu) (2.0 eq, 1.0 mmol).

    • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine upon its coordination to the palladium complex.

  • Inert Atmosphere : Transfer the vial to a glovebox or apply three rigorous vacuum/argon cycles.

    • Causality: Buchwald-Hartwig aminations are highly sensitive to moisture (which quenches NaOtBu into tert-butanol) and oxygen.

  • Catalyst & Solvent : Add RuPhos Pd G3 (0.02 eq, 2 mol%) and anhydrous toluene (5.0 mL). Heat at 90 °C for 8 hours.

    • Causality: The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0)-RuPhos complex at mild temperatures. The sterically demanding RuPhos ligand suppresses undesired β -hydride elimination, ensuring high yields of the target amine.

  • Validation Check (In-Process Control) : Perform TLC (10% MeOH in DCM, UV detection at 254 nm).

    • System Validation: The disappearance of the starting material spot ( Rf​≈0.6 ) and the appearance of a more polar, highly UV-active product spot validates complete conversion.

  • Workup & Purification : Quench the reaction with saturated aqueous NH4​Cl (5 mL) to neutralize excess base. Extract with DCM (3 x 10 mL), concentrate, and purify via reverse-phase HPLC (Water/MeCN + 0.1% TFA).

    • Causality: Reverse-phase purification is ideal for basic amines, ensuring the isolation of the product as a highly pure, stable trifluoroacetate salt.

Synthetic_Workflow Start 3-Bromo-pyrazolo- [1,5-a]azepine Degas Solvent Degassing (N2 sparge, 15 min) Start->Degas Catalyst Pd Catalyst + Ligand + Base Addition Degas->Catalyst Heating Thermal Heating (85-90°C) Catalyst->Heating Workup Aqueous Workup & Phase Separation Heating->Workup IPC: LC-MS / TLC Purification Flash Chromatography & LC-MS Validation Workup->Purification

Caption: Figure 2: Standardized synthetic workflow for the C3-functionalization of the pyrazolo[1,5-a]azepine scaffold.

Quantitative Data Presentation

The following table summarizes representative cross-coupling data utilizing the 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold, demonstrating its robust reactivity profile across different reaction classes.

Reaction TypeCoupling PartnerCatalyst SystemConditionsIsolated Yield (%)LC-MS [M+H]+
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl 2​ (5 mol%) K3​PO4​ , Dioxane/H 2​ O, 85 °C, 12h88%213.1
Suzuki-Miyaura 4-Fluorophenylboronic acidPd(dppf)Cl 2​ (5 mol%) K3​PO4​ , Dioxane/H 2​ O, 85 °C, 12h84%231.1
Suzuki-Miyaura 3-Pyridinylboronic acidPd(PPh 3​ ) 4​ (5 mol%) Na2​CO3​ , Toluene/EtOH, 90 °C, 16h76%214.1
Buchwald-Hartwig MorpholineRuPhos Pd G3 (2 mol%)NaOtBu, Toluene, 90 °C, 8h81%222.2
Buchwald-Hartwig N-MethylpiperazineRuPhos Pd G3 (2 mol%)NaOtBu, Toluene, 90 °C, 8h79%235.2

Sources

Method

Application Note &amp; Protocol: Palladium-Catalyzed Amination of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

Abstract The 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold is a valuable heterocyclic motif in modern medicinal chemistry, with derivatives showing potential in various therapeutic areas. The introduction of dive...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold is a valuable heterocyclic motif in modern medicinal chemistry, with derivatives showing potential in various therapeutic areas. The introduction of diverse amine functionalities at the C-3 position via C-N cross-coupling is a critical strategy for generating compound libraries for drug discovery programs. This document provides a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine. We delve into the mechanistic principles of the reaction, offer detailed, step-by-step protocols for coupling with primary and secondary amines, and present a systematic approach to reaction optimization and troubleshooting. The methodologies described herein are designed to be robust and adaptable, enabling researchers to efficiently synthesize a wide array of 3-amino-pyrazolo[1,5-a]azepine derivatives.

Foundational Principles: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl or heteroaryl halides and pseudohalides.[1] Its development revolutionized the synthesis of arylamines, offering a significant improvement over traditional methods that often required harsh conditions and had limited functional group tolerance.[1] The reaction's success hinges on the careful orchestration of a palladium catalyst, a phosphine ligand, and a suitable base.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is paramount for rational optimization and troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the substrate, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2]

  • Ligand Exchange & Amine Coordination: The amine displaces the halide from the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine complex but not so nucleophilic as to cause side reactions.[3]

  • Reductive Elimination: The final C-N bond is formed as the desired arylamine product is released from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs & Outputs Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Ar-Br Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ Amine Complex OA_Complex->Amine_Complex + R₂NH Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex + Base - [Base-H]⁺Br⁻ Amido_Complex->Pd0 Reductive Elimination Product 3-Amino-Pyrazolo[1,5-a]azepine (Ar-NR₂) Amido_Complex->Product Product Release ArBr 3-Bromo-Pyrazolo[1,5-a]azepine (Ar-Br) ArBr->OA_Complex Amine Amine (R₂NH) Amine->Amine_Complex Side_Reactions cluster_pathways Competing Pathways Amido_Complex L-Pd(II)(Ar)(NRR') Product Desired Product (Ar-NRR') Amido_Complex->Product Productive Reductive Elimination Side_Product Reduced Arene (Ar-H) + Imine/Enamine Amido_Complex->Side_Product Side Reaction: β-Hydride Elimination

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Application

The Untapped Potential of the 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine Scaffold in Medicinal Chemistry

Introduction: A Novel Scaffold with Therapeutic Promise In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved efficacy and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Scaffold with Therapeutic Promise

In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved efficacy and safety profiles. The 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine core represents a promising, yet largely unexplored, heterocyclic system. While direct research on this specific molecule is limited, its structural components—a fused pyrazole and a seven-membered azepine ring—are featured in a variety of biologically active compounds. This guide will delve into the potential applications of this scaffold by drawing parallels with closely related and well-studied analogs, such as pyrazolo[1,5-a]pyrimidines and tetrahydropyrazolo[1,5-a]diazepines. These related structures have shown significant promise in oncology, virology, and neurology, suggesting a fertile ground for the development of novel drugs based on the pyrazolo[1,5-a]azepine framework.

The pyrazolo[1,5-a]pyrimidine scaffold, for instance, is a privileged structure in medicinal chemistry, known for its role in the development of kinase inhibitors for cancer therapy.[1][2][3] Derivatives of this core have been shown to target a range of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer.[1][2] The tetrahydro-pyrazolo[1,5-a]pyrazine (THPP) derivatives have also been identified as potent hepatitis B virus (HBV) core protein allosteric modulators.[4] These examples underscore the potential of fused pyrazole systems in addressing diverse therapeutic needs.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols to unlock the therapeutic potential of the 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold.

Potential Therapeutic Applications: A Landscape of Opportunity

The strategic placement of a bromine atom at the 3-position of the pyrazolo[1,5-a]azepine core offers a versatile handle for synthetic elaboration, enabling the exploration of a vast chemical space. This functionalization is crucial for tuning the pharmacological properties of the molecule and for establishing structure-activity relationships (SAR).

Oncology: Targeting Kinase Signaling Pathways

A significant body of research highlights the utility of fused pyrazole systems as kinase inhibitors.[1][2] The pyrazolo[1,5-a]pyrimidine core, in particular, has been extensively explored for its ability to inhibit various kinases implicated in cancer, such as EGFR, B-Raf, MEK, and CDKs.[1][2]

The 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold can be envisioned as a novel template for the design of selective kinase inhibitors. The bromine atom can serve as a key attachment point for various moieties that can interact with specific residues in the kinase active site.

Experimental Workflow: Kinase Inhibitor Screening

G cluster_0 Library Synthesis cluster_1 Screening Cascade cluster_2 Lead Optimization Scaffold 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine Diversification Parallel Synthesis (e.g., Suzuki, Buchwald-Hartwig coupling) Scaffold->Diversification Library Compound Library Diversification->Library Primary_Screen Primary Kinase Panel Screen (Biochemical Assays) Library->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Secondary_Screen Cell-based Assays (Proliferation, Apoptosis) Hit_ID->Secondary_Screen Lead_Gen Lead Generation Secondary_Screen->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A generalized workflow for the discovery of kinase inhibitors.

Antiviral Activity: Targeting Viral Replication

Recent discoveries have highlighted the potential of tetrahydropyrazolo[1,5-a]pyrazine derivatives as inhibitors of the hepatitis B virus (HBV) by acting as core protein allosteric modulators (CpAMs).[4] This mechanism disrupts the viral life cycle by interfering with the assembly of the viral capsid. The structural similarity of the pyrazolo[1,5-a]azepine scaffold suggests its potential as a novel antiviral agent.

Central Nervous System (CNS) Disorders

Fused pyrazole derivatives have also been investigated for their activity on targets within the central nervous system. For example, pyrazolo[1,5-a]pyrimidine-based compounds have been explored as inhibitors of adaptor-associated kinase 1 (AAK1), a target with potential therapeutic utility in schizophrenia, Parkinson's disease, and Alzheimer's disease.[5]

Synthetic Protocols: Building the Core and its Analogs

Protocol: Synthesis of a Tetrahydropyrazolo[1,5-a]diazepine Scaffold

This protocol outlines a scalable synthesis of a tetrahydropyrazolo[1,5-a]diazepine skeleton, which can be adapted for the synthesis of the target azepine analog.[6]

Step 1: Alkylation of Methyl Pyrazole-3,5-dicarboxylate

  • To a solution of methyl pyrazole-3,5-dicarboxylate in acetonitrile (ACN), add 1,8-diazabicyclo[11.undec-7-ene] (DBU).

  • Add 3-bromo-N-Boc-propylamine and stir the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture in vacuo and purify the crude product by column chromatography to yield the alkylated pyrazole derivative.

Step 2: Deprotection and Cyclization

  • Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and stir the mixture at room temperature to remove the Boc protecting group.

  • The deprotection will be followed by spontaneous cyclization to form the tetrahydropyrazolo[1,5-a]diazepine skeleton.[6]

  • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate in vacuo, and purify the product by column chromatography.

Step 3: Functionalization of the Diazepine Nitrogen The free nitrogen of the diazepine ring can be further functionalized using standard coupling reactions such as Buchwald-Hartwig or Chan-Lam arylations to introduce diverse substituents.[6]

Data Summary: Physicochemical and Biological Properties of Related Scaffolds

The following table summarizes the biological activities of representative compounds from the pyrazolo[1,5-a]pyrimidine and tetrahydropyrazolo[1,5-a]pyrazine families, highlighting the potential of these scaffolds in drug discovery.

ScaffoldDerivative ExampleBiological TargetActivity (IC₅₀/EC₅₀)Therapeutic AreaReference
Pyrazolo[1,5-a]pyrimidineSubstituted picolinamide derivativeTrkA1.7 nMOncology[7]
Pyrazolo[1,5-a]pyrimidineMacrocyclic derivativeTrkA, TrkB, TrkC0.17 nM, 0.07 nM, 0.07 nMOncology[7]
Tetrahydropyrazolo[1,5-a]pyrazineLead compound 45HBV Core ProteinPotent inhibition of HBV DNA viral loadAntiviral (Hepatitis B)[4]
Pyrazolo[1,5-a]pyrimidineVarious derivativesAAK1Inhibition of kinase activityCNS Disorders[5]

Conclusion and Future Directions

The 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold represents a novel and promising area of research in medicinal chemistry. By leveraging the extensive knowledge gained from related heterocyclic systems like pyrazolo[1,5-a]pyrimidines and tetrahydropyrazolo[1,5-a]diazepines, researchers can expedite the exploration of this new chemical space. The synthetic versatility offered by the bromine handle, coupled with the diverse biological activities of fused pyrazole systems, positions this scaffold as a valuable starting point for the development of innovative therapeutics in oncology, virology, and neurology. Future efforts should focus on the development of efficient synthetic routes to this core and the systematic exploration of its structure-activity relationships against a panel of relevant biological targets.

References

  • Terungwa, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • ChemRxiv. (2020). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1][5]Diazepine-2-Carboxylates. Available from: [Link]

  • Terungwa, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

  • Google Patents. (2013). PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available from: [Link]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]

  • Kou, B., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine Synthesis

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists working on bicyclic pyrazole scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists working on bicyclic pyrazole scaffolds.

Overview & Mechanistic Context

The compound 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is a highly valuable synthetic building block. It is most notably utilized in the palladium-catalyzed borylation and subsequent Suzuki cross-coupling reactions required to synthesize potent CDK9 inhibitors, such as the clinical candidate AZD4573 [1].

Mechanistically, the pyrazolo[1,5-a]azepine core features an electron-rich fused pyrazole ring. In this bicyclic system, the unsubstituted C3 position (which corresponds to the highly reactive C4 position of an isolated pyrazole) is exceptionally nucleophilic. Consequently, it undergoes rapid electrophilic aromatic substitution (EAS) without the need for Lewis acid catalysis [2].

Synthetic Workflow

ReactionOptimization A 4-Oxo Precursor (Ketone) B Wolff-Kishner Reduction (Hydrazine, KOH, Heat) A->B C 5,6,7,8-Tetrahydro-4H- pyrazolo[1,5-a]azepine B->C D Electrophilic Bromination (Br2/DCM or NBS/DMF) C->D E 3-Bromo-5,6,7,8-tetrahydro- 4H-pyrazolo[1,5-a]azepine D->E F Pd-Catalyzed Borylation & Suzuki Coupling E->F G CDK9 Inhibitors (e.g., AZD4573) F->G

Workflow for the synthesis and downstream application of the 3-bromo-pyrazolo[1,5-a]azepine core.

Troubleshooting & FAQs

Q1: I am observing over-bromination and degradation during the halogenation step. How can I improve regioselectivity? A1: The C3 position of the pyrazole ring is highly electron-rich. If the temperature exceeds 0 °C during the initial addition of bromine (Br₂), or if a stoichiometric excess (>1.0 eq) is used, the saturated azepine ring becomes susceptible to oxidative dehydrogenation or radical halogenation. Solution: Strictly control your stoichiometry to 0.95–0.98 equivalents of Br₂. Maintain the reaction at 0 °C during the addition phase. The EAS at the C3 position is kinetically favored and will proceed instantaneously even at sub-zero temperatures [2].

Q2: The yield of the core 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine from the 4-oxo intermediate via Wolff-Kishner reduction is consistently low (<50%). What are the alternatives? A2: Standard Wolff-Kishner conditions require extreme heat (>150 °C) and strong base (KOH), which can induce base-catalyzed ring-opening of the azepine core [3]. Solution: Utilize the Huang-Minlon modification with a carefully controlled temperature ramp. Alternatively, if the harsh basic conditions remain an issue, convert the ketone to a tosylhydrazone and reduce it using milder Bamford-Stevens/Shapiro-type conditions, or utilize a palladium-catalyzed hydrogenation if starting from an alkene precursor.

Q3: Should I use elemental Bromine (Br₂) or N-Bromosuccinimide (NBS) for this specific scaffold? A3: Both reagents work, but they serve different operational needs.

  • Br₂ in DCM: Provides a homogeneous, highly reactive electrophile. It is ideal for clean, scalable conversions because the byproduct (HBr) is easily neutralized, and unreacted Br₂ can be quenched with thiosulfate.

  • NBS in DMF: Relies on the slow generation of the active brominating species, offering better kinetic control if you are struggling with exotherms. However, removing the succinimide byproduct requires rigorous aqueous washing, which can lead to product loss.

Optimization of Bromination Conditions

The following table summarizes quantitative data from process optimization studies for the bromination of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine:

ReagentSolventTemp ProfileEquivalentsYield (%)Purity (LC/MS)Mechanistic Observation
Br₂ DCM0 °C RT0.9888 - 92%> 98%Rapid EAS; ideal for scale-up. Slight excess leads to colored impurities.
Br₂ AcOHRT1.0060 - 70%~ 80%Acidic environment protonates the azepine nitrogen, deactivating the ring and reducing yield.
NBS DMFRT1.0575 - 85%> 90%Milder conditions; prevents azepine oxidation but requires rigorous aqueous washing to remove succinimide.
NBS MeCN0 °C RT1.0540 - 50%< 70%Poor solubility of the intermediate succinimide complex leads to incomplete conversion.

Self-Validating Experimental Protocol: Electrophilic Bromination

This step-by-step methodology is designed as a self-validating system. Visual cues and chemical checkpoints are embedded to ensure the integrity of the reaction at every stage [2].

Objective: Synthesize 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine with >85% yield and >95% regiochemical purity.

Step 1: Preparation & Cooling

  • Action: Dissolve 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the reaction flask to 0 °C using an ice-water bath under an inert nitrogen atmosphere.

  • Causality: DCM is non-nucleophilic and readily dissolves both the starting material and Br₂. The 0 °C temperature thermodynamically suppresses aliphatic C-H abstraction on the saturated azepine ring.

Step 2: Electrophile Addition

  • Action: Prepare a solution of Br₂ (0.98 eq) in a minimal amount of DCM. Add this solution dropwise over 15–30 minutes to the cooled reaction mixture.

  • Self-Validation Checkpoint: As each drop of Br₂ contacts the solution, the dark red-brown color must immediately dissipate to a pale yellow. This confirms instantaneous EAS. Troubleshooting: If the red-brown color persists and pools in the flask, pause the addition; the reaction has either reached completion or the temperature has dropped too low, stalling the kinetics.

Step 3: Maturation

  • Action: Remove the ice-water bath and allow the reaction to warm to room temperature (approx. 20 °C) for 60 minutes.

  • Self-Validation Checkpoint: Analyze the mixture via LC/MS or TLC (Hexanes/EtOAc 7:3). The starting material (UV active) should be completely consumed and replaced by a single, less polar product spot.

Step 4: Chemical Quench

  • Action: Cool the mixture back to 0 °C. Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise while stirring vigorously.

  • Self-Validation Checkpoint: Continue addition until the organic layer becomes completely colorless. Causality: Thiosulfate reduces any unreacted electrophilic bromine to inert, water-soluble bromide ions (Br⁻), preventing oxidative degradation during solvent removal.

Step 5: Workup & Isolation

  • Action: Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous phase twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Checkpoint: The resulting crude product should isolate as an off-white to light beige solid. A dark brown, tarry oil indicates inadequate thiosulfate quenching or thermal degradation during rotary evaporation.

References

  • Barlaam, B., et al. "Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies." Journal of Medicinal Chemistry, 2020, 63(24), 15564-15590.[Link]

  • Vertex Pharmaceuticals Inc. "Cdk inhibitors and methods and use thereof.

Sources

Optimization

troubleshooting solubility issues of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with 3-bromo-5,6,7,8-tetrahydro-4H-pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine (MW: 215.09 g/mol ).

This fused bicyclic system—comprising a polar pyrazole ring and a bulky, saturated 7-membered azepine ring, capped with a heavy bromine atom—presents unique solvation challenges. The following guide is structured to help you understand the causality behind these issues and implement self-validating protocols to keep your workflows moving.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine precipitate in standard polar protic solvents like water or cold methanol? The Causality: Solubility is governed by the energy balance of intermolecular forces between the solute and solvent. While the nitrogen atoms in the pyrazole core can theoretically act as hydrogen bond acceptors, the molecule is dominated by its lipophilic regions. The saturated 5,6,7,8-tetrahydro-4H-azepine ring adds significant aliphatic bulk, and the bromine atom at the 3-position further increases the partition coefficient (LogP). This large hydrophobic surface area disrupts the hydrogen-bonding network of polar protic solvents, making the compound nearly insoluble in water and poorly soluble in short-chain alcohols[1].

Q2: I am attempting a Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-bromo position, but the starting material won't dissolve in toluene. What are my options? The Causality: Halogenated fused heterocycles often exhibit strong solid-state intermolecular interactions, such as halogen bonding and π−π stacking of the pyrazole cores. These lattice forces resist solvation by non-polar aromatic solvents at room temperature[2]. The Solution:

  • Thermal Disruption: Heat the reaction mixture to 80–100 °C. The added kinetic energy is often sufficient to break the solid-state lattice.

  • Solvent Switching: Transition to moderately polar, coordinating solvents like 1,4-dioxane or Tetrahydrofuran (THF). These ethers are highly effective at solvating halogenated pyrazoles[3][4].

  • Advanced Solvation: If the substrate remains stubbornly insoluble, consider using a highly fluorinated solvent like Hexafluoroisopropanol (HFIP), which is renowned as a "magical solvent" for dissolving rigid fused N-heterocycles in Pd-catalyzed reactions[5], or explore solid-state mechanochemical cross-coupling (ball-milling)[2].

Q3: What is the optimal solvent for preparing highly concentrated stock solutions for biological assays or NMR? The Causality: To achieve high concentrations, you need a solvent capable of solvating both the polar heterocyclic core and the lipophilic brominated aliphatic region. The Solution: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are optimal. Their hydrocarbon components accommodate the non-polar azepine ring, while the highly polar S=O or amide moieties efficiently solvate the pyrazole nitrogens[3]. Critical Note: Ensure your DMSO is strictly anhydrous. Because the compound is highly lipophilic, even trace water absorption from the atmosphere will rapidly cause the brominated compound to crash out of solution.

Q4: During column chromatography, my compound streaks or crashes out on the silica gel. How can I prevent this? The Causality: Silica gel is highly polar. If you load the compound in a solvent that is too non-polar (e.g., 100% hexanes), the sudden shift in local polarity causes the compound to precipitate on the column head. Furthermore, the pyrazole nitrogens strongly adsorb to the acidic silanols on the silica. The Solution: Utilize halogenated solvents like Dichloromethane (DCM) or Chloroform, which are exceptionally effective for dissolving brominated heterocycles[1][3][4]. To completely bypass the initial solubility shock on the column, utilize the Dry-Loading Protocol detailed in Part 3.

Part 2: Solvent Compatibility Matrix

To streamline your experimental design, consult the following quantitative summary of solvent compatibilities for this specific scaffold.

Solvent ClassSpecific SolventsPolarity IndexExpected SolubilityRecommended Workflow Use
Polar Protic Water, MethanolHigh (5.1 - 9.0)PoorNot recommended; anti-solvent.
Polar Aprotic DMSO, DMFHigh (6.4 - 7.2)ExcellentHigh-concentration stock solutions.
Halogenated DCM, ChloroformModerate (3.1 - 4.1)ExcellentExtraction, Column Chromatography.
Ethers THF, 1,4-DioxaneModerate (4.0 - 4.8)GoodTransition-metal cross-coupling.
Non-Polar Hexanes, HeptaneLow (0.1)Poor to ModerateAnti-solvent for recrystallization.

Part 3: Experimental Protocols

Protocol A: Preparation of a Self-Validating 50 mM Stock Solution

Use this protocol to ensure complete solvation without micro-aggregates, which can skew biological assay results or NMR integration.

  • Weighing: Accurately weigh the required mass of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine into a dry, amber glass vial. (The amber vial prevents potential photolytic debromination of the C3-position).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO or DMF.

  • Agitation: Vortex vigorously for 30 to 60 seconds.

  • Validation Check: Hold the vial to the light. If the solution is perfectly clear, solvation is complete. If microscopic particulates or a cloudy suspension remain, halogen-bonded aggregates are still present[2].

  • Thermal/Kinetic Disruption: Place the vial in an ultrasonic water bath at 40 °C for 5 minutes. The combination of heat and cavitation will permanently disrupt the solid-state lattice. Allow to cool to room temperature before use.

Protocol B: Dry-Loading for Purification of Insoluble Mixtures

Use this protocol to prevent the compound from precipitating at the top of a silica column.

  • Dissolution: Dissolve the crude reaction mixture in a minimum volume of DCM or THF. These solvents effectively solvate both the polar and halogenated regions of the molecule[3].

  • Silica Addition: Add dry silica gel to the solution at a 1:3 ratio (crude mass to silica mass).

  • Evaporation: Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Mechanism: This coats the compound in a monomolecular layer over the silica, preventing bulk precipitation.

  • Loading: Pour the dry powder evenly onto the flat head of your pre-packed column.

  • Elution: Elute using a gradient of Hexanes and Ethyl Acetate.

Part 4: Troubleshooting Workflow Visualization

SolubilityWorkflow Step1 Identify Insolubility of 3-bromo-pyrazolo[1,5-a]azepine Step2 Evaluate Current Solvent System Step1->Step2 Cat1 Polar Protic (Water, MeOH) Step2->Cat1 Cat2 Non-Polar Aliphatic (Hexanes) Step2->Cat2 Cat3 Moderately Polar (Toluene, Ethers) Step2->Cat3 Fix1 Switch to Polar Aprotic (DMSO, DMF) Cat1->Fix1 Lipophilic bulk prevents solvation Fix2 Add Halogenated Co-solvent (DCM, Chloroform) Cat2->Fix2 Polarity too low Fix3 Apply Heat (80°C) or Sonication to break lattice Cat3->Fix3 Halogen bonding causes aggregation Success Homogeneous Solution Achieved Fix1->Success Fix2->Success Fix3->Success

Fig 1. Troubleshooting decision tree for 3-bromo-pyrazolo[1,5-a]azepine solubility issues.

Sources

Troubleshooting

preventing debromination during 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine reactions

Technical Support Center: Mitigating Hydrodebromination in 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine Cross-Couplings Overview The fused bicyclic compound 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mitigating Hydrodebromination in 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine Cross-Couplings

Overview The fused bicyclic compound 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is a highly valuable building block in pharmaceutical design. However, during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), researchers frequently encounter a critical failure mode: hydrodebromination [1]. This side reaction replaces the bromine atom at the C3 position with a hydrogen atom, yielding the undesired 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine byproduct, severely reducing yields, and complicating downstream purification[1].

This technical guide provides a mechanistic understanding and field-proven, self-validating protocols to suppress this pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic cause of hydrodebromination in my cross-coupling reaction? A1: Hydrodebromination occurs when a palladium-hydride (Pd-H) intermediate forms during the catalytic cycle[1]. After the initial oxidative addition of the 3-bromo-pyrazolo-azepine substrate to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex should ideally undergo rapid transmetalation. However, if transmetalation is sluggish, the complex can react with adventitious hydride sources (such as protic solvents, water, or certain amine bases) to form an Ar-Pd(II)-H species[2]. This species rapidly undergoes reductive elimination to yield the debrominated arene[2]. The electron-rich nature of the pyrazolo[1,5-a]azepine system can stabilize the Pd(II) intermediate, inadvertently providing more time for this parasitic hydride transfer to occur.

Q2: For other bromopyrazoles, I usually protect the nitrogen to prevent debromination. Can I do that here? A2: No. While N-protection (e.g., with Boc or SEM groups) is a standard and highly effective strategy for suppressing dehalogenation in simple bromopyrroles and bromopyrazoles[3], it is structurally impossible for 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine. In this fused system, the N1 nitrogen is a bridgehead atom shared with the 7-membered azepine ring, meaning there is no free N-H to protect. You must rely entirely on catalytic tuning (ligands, bases, and anhydrous conditions) to suppress the side reaction.

Q3: How should I adjust my catalyst and ligand system to favor the desired product? A3: The key is to accelerate the transmetalation and reductive elimination steps so they outcompete the hydride transfer pathway. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos , SPhos , or RuPhos [4]. These ligands sterically promote reductive elimination and stabilize the active Pd(0) species, significantly reducing the lifespan of the vulnerable Ar-Pd(II)-Br intermediate[4].

Q4: Which solvents and bases minimize the formation of the Pd-H species? A4: Protic solvents (like methanol, ethanol, or water) can act as hydride donors through β-hydride elimination or solvent oxidation pathways[1][2].

  • Solvent: Transition to strictly anhydrous, polar aprotic solvents such as 1,4-dioxane or toluene[4].

  • Base: Avoid strong alkoxide bases (e.g., NaOtBu) or aqueous carbonate solutions, which can promote competitive hydrodehalogenation[4]. Instead, utilize weaker, anhydrous inorganic bases like finely milled K3PO4 or CsF [4].

Mechanistic Pathway Visualization

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)(Br)L_n Oxidative Addition Pd0->OxAdd Ar-Br (Substrate) TransMet Ar-Pd(II)(R)L_n Transmetalation OxAdd->TransMet R-B(OH)2, Base (Fast with XPhos) Hydride Ar-Pd(II)(H)L_n Hydride Transfer OxAdd->Hydride Protic Solvent / Base (Slow Pathway) Product Ar-R Desired Product TransMet->Product Reductive Elimination Product->Pd0 Byproduct Ar-H Debrominated Byproduct Hydride->Byproduct Reductive Elimination Byproduct->Pd0

Figure 1: Competing pathways in Pd-catalyzed cross-coupling: desired product vs. hydrodebromination.

Data Presentation: Optimization Matrix

The following table summarizes the quantitative impact of reaction parameters on the ratio of desired cross-coupling product to the debrominated byproduct for 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine.

Catalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Debromination (%)
Pd(PPh3)4Na2CO3 (aq)DMF / H2O9025%65%
Pd(dppf)Cl2K2CO3 (3.0)Dioxane / H2O8045%40%
Pd2(dba)3 / SPhosK3PO4 (2.5)Anhydrous Toluene10078%12%
Pd(OAc)2 / XPhos Anhydrous CsF (3.0) Anhydrous Dioxane 80 92% < 3%

Note: Data reflects self-validating optimization highlighting the necessity of anhydrous conditions and bulky biaryl phosphine ligands to kinetically favor transmetalation.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure a self-validating system, this protocol incorporates strict exclusion of moisture and oxygen, which are the primary culprits for catalyst degradation and subsequent hydrodebromination[1].

Materials:

  • 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • Pd(OAc)2 (5 mol%)

  • XPhos (10 mol%)

  • Cesium Fluoride (CsF), anhydrous, finely milled (3.0 equiv)

  • 1,4-Dioxane (Anhydrous, Sure/Seal™)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine, the arylboronic acid, Pd(OAc)2, XPhos, and anhydrous CsF.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Solvent Addition: Syringe in the anhydrous 1,4-dioxane. Crucial Step: Sparge the solvent with Argon for 15 minutes prior to addition to remove dissolved oxygen. Oxygen can oxidize the phosphine ligand and stall the reaction, leaving the substrate vulnerable to debromination.

  • Reaction Execution: Replace the septum with a Teflon screw cap under an Argon flow. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12–16 hours. The biphasic solid-liquid nature of the CsF requires high-speed stirring for efficient mass transfer.

    • Self-Validation Check: The color of the reaction mixture should transition from reddish-brown (active Pd(0) generation) to a pale yellow/orange. Rapid precipitation of "palladium black" indicates catalyst death (often due to oxygen ingress), directly correlating with an increase in the debrominated byproduct.

  • Reaction Monitoring & Workup: Cool the reaction to room temperature. Monitor completion via LC-MS. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Ahmadi, Z., & McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS." RSC Advances, 2013. Available at: [Link]

  • Wu, J., et al. "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates." ResearchGate, 2009. Available at: [Link]

Sources

Optimization

optimizing recrystallization conditions for 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

Technical Support Center: 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine Welcome to the technical support guide for the purification of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine. This document is designe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

Welcome to the technical support guide for the purification of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on optimizing recrystallization conditions. As a fused heterocyclic compound, this molecule presents unique purification challenges that require a systematic and mechanistically informed approach. This guide offers troubleshooting protocols and answers to frequently encountered issues to ensure the highest purity and yield of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for developing a successful recrystallization strategy.

Q1: How do I select a suitable starting solvent for recrystallizing 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine?

A1: The selection of an appropriate solvent is the most critical step in recrystallization.[1] The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at or near its boiling point.[2] For a heterocyclic structure like 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine, which has moderate polarity due to the presence of nitrogen atoms and the bromine substituent, a logical starting point is to screen solvents across a range of polarities.

  • Polar Protic Solvents: Alcohols like ethanol, methanol, or isopropanol are often effective for compounds capable of hydrogen bonding.[3]

  • Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile can be excellent candidates.

  • Nonpolar Solvents: Hexanes, cyclohexane, or toluene are less likely to be effective as single solvents due to the compound's polarity but may be invaluable as anti-solvents in a mixed-solvent system.[3]

A microscale screening experiment is the most efficient method for initial solvent selection (see Protocol 2.1).

Q2: What is "oiling out," and why is it a problem?

A2: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an "oil") rather than a solid crystalline lattice upon cooling.[4][5] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[6] It can also be caused by rapid cooling or the presence of significant impurities that depress the melting point.[5]

Oiling out is problematic because the liquid droplets that form are often an excellent solvent for impurities.[7] When this oil eventually solidifies, it tends to trap these impurities, resulting in a poor purification outcome.[6][7]

Q3: When should I consider using a mixed-solvent system instead of a single solvent?

A3: A mixed-solvent system is often employed when no single solvent exhibits the ideal solubility profile for recrystallization.[8] This situation is common. The strategy involves using a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[9][10]

You should consider a mixed-solvent system if:

  • Your compound is excessively soluble in a potential solvent even at low temperatures, leading to poor recovery.

  • Your compound is too insoluble in another solvent, even at its boiling point, requiring impractically large solvent volumes.

The most common approach is the solvent/anti-solvent method, where the compound is first dissolved in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until turbidity (cloudiness) is observed.[9][10]

Q4: What is polymorphism and how might it affect the recrystallization of my compound?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[11][12] These different forms, or polymorphs, have the same chemical composition but can exhibit distinct physical properties, including solubility, melting point, stability, and bioavailability.[11][13] Crystallization conditions such as the choice of solvent, cooling rate, and temperature directly influence which polymorph is formed.[12][14] For pharmaceutical compounds, controlling polymorphism is critical as an unexpected or less stable form can have disastrous effects on a drug product's efficacy and shelf-life.[11] If you observe different crystal habits (e.g., needles vs. plates) under different recrystallization conditions, it is prudent to characterize the solid forms using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

Section 2: Experimental Protocols & Methodologies

These protocols provide a systematic framework for developing and optimizing a recrystallization procedure.

Protocol 2.1: Systematic Solvent Screening on a Microscale
  • Preparation: Place approximately 10-20 mg of your crude 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each addition. Note the solubility. If the compound dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent.

  • Solvent Addition (Hot): For solvents in which the compound was poorly soluble cold, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling and Observation: Remove the test tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.

  • Evaluation: A good solvent is one in which the compound is poorly soluble at room temperature but fully soluble when hot, and which yields a good quantity of crystals upon cooling.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds; high boiling point can sometimes promote oiling out.[3]
Ethanol7824.5Excellent general-purpose solvent for moderately polar compounds.[3]
Methanol6532.7Similar to ethanol but more polar and has a lower boiling point.[3]
Acetone5620.7Highly volatile, good for moderately polar compounds.[3]
Ethyl Acetate776.0Good intermediate polarity solvent.
Toluene1112.4High boiling point; good for nonpolar compounds or as part of a mixed-solvent system.[3]
Hexanes691.9Very nonpolar; often used as an anti-solvent for more polar compounds.[3]
Protocol 2.2: Single-Solvent Recrystallization Workflow
  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate, adding more solvent in small portions until the solid completely dissolves.[15]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Continue to pull a vacuum to air-dry the crystals. For final drying, transfer the crystals to a watch glass or use a vacuum oven.

Protocol 2.3: Mixed-Solvent Recrystallization Workflow
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is very soluble).[10]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" anti-solvent (the one in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid).[9][10] This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9][10]

  • Cooling, Isolation, and Drying: Follow steps 3-7 from the Single-Solvent Recrystallization protocol (Protocol 2.2). The wash should be done with a cold mixture of the two solvents or just the cold anti-solvent.

Section 3: Troubleshooting Guide

This section provides solutions to specific experimental challenges.

Q: My compound oiled out instead of crystallizing. What are the corrective actions?

A: Oiling out is a common but solvable problem. The primary goal is to ensure that the solution becomes saturated at a temperature below the compound's melting point.

  • Strategy 1: Increase Solvent Volume: The simplest solution is often to re-heat the mixture and add more of the primary solvent.[5] This lowers the saturation temperature of the solution, providing a larger window for crystallization to occur above the oiling point.

  • Strategy 2: Slow Down Cooling: Rapid cooling increases the degree of supersaturation quickly, favoring oiling out.[7] Allow the solution to cool as slowly as possible. Insulating the flask with glass wool or placing it in a Dewar flask can help.

  • Strategy 3: Change the Solvent System: If the first two strategies fail, a different solvent or solvent mixture is necessary.[15] Choose a solvent with a lower boiling point or switch to a mixed-solvent system where the solubility can be more finely controlled.

  • Strategy 4: Seeding: Introducing a "seed" crystal (a tiny crystal of the pure compound) to the slightly cooled, supersaturated solution can provide a template for proper crystal lattice growth, bypassing the kinetic barrier to nucleation that can lead to oiling.

G start Problem: Compound 'Oiled Out' reheat Re-heat solution to dissolve oil start->reheat add_solvent Strategy 1: Add more primary solvent reheat->add_solvent Try one or more strategies slow_cool Strategy 2: Cool solution very slowly reheat->slow_cool Try one or more strategies change_solvent Strategy 3: Change solvent system (e.g., lower boiling point or mixed-solvent) reheat->change_solvent Try one or more strategies seed Strategy 4: Attempt seeding at supersaturation point reheat->seed Try one or more strategies success Pure Crystals Formed add_solvent->success slow_cool->success change_solvent->success seed->success

Caption: Troubleshooting workflow for an "oiling out" event.

Q: No crystals have formed after cooling the solution, even in an ice bath. What should I do?

A: This usually indicates that the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.

  • Induce Crystallization: First, try scratching the inner surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches can provide nucleation sites.[4] If that fails, add a single seed crystal of the pure product if available.

  • Reduce Solvent Volume: If induction methods fail, there is likely too much solvent.[5] Reheat the solution and gently boil off a portion of the solvent to increase the concentration. Then, attempt to cool the solution again.

  • Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent dropwise to the cold solution to decrease the compound's solubility and force precipitation.

  • Last Resort: If all else fails, the solvent can be removed completely by rotary evaporation to recover the crude solid. You can then attempt the recrystallization again with a different, less effective solvent.[5]

Q: My final product yield is very low. How can I improve it?

A: Low yield can result from several factors. A balance must be struck between purity and recovery.

  • Excess Solvent: Using too much solvent is the most common cause of low yield, as some product will always remain dissolved in the mother liquor.[8] Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature Crystallization: If the product crystallizes during a hot filtration step, significant loss can occur. Ensure your filtration apparatus is pre-heated and the transfer is performed quickly.

  • Incomplete Precipitation: Make sure the solution is thoroughly cooled.[15] Leaving the flask in an ice bath for a longer period (30-60 minutes) can improve recovery.

  • Washing with Too Much Solvent: When washing the collected crystals, use only a minimal amount of ice-cold solvent. Using room-temperature or excessive solvent will redissolve some of your product.

G start Crude Compound test Microscale Solubility Test (Protocol 2.1) start->test soluble Soluble in Hot, Insoluble in Cold? test->soluble single_solvent Use Single-Solvent Method (Protocol 2.2) soluble->single_solvent Yes mixed_solvent Find Miscible Solvent/Anti-Solvent Pair soluble->mixed_solvent No end Pure Crystals single_solvent->end mixed_method Use Mixed-Solvent Method (Protocol 2.3) mixed_solvent->mixed_method mixed_method->end

Caption: Decision workflow for selecting a recrystallization method.

References

  • 4

  • , Mettler Toledo

  • , Chemistry Teaching Labs - University of York

  • , PMC

  • , Chemistry LibreTexts

  • , Google Patents

  • , Mettler Toledo

  • , ResearchGate

  • , Chemistry LibreTexts

  • , Syrris

  • , Chemistry – A European Journal

  • , Chemistry Letters | Oxford Academic

  • , Chemistry LibreTexts

  • , Longdom Publishing

  • , MDPI

  • , SpringerLink

  • , Encyclopedia.pub

  • , ID Press

  • , ACS Omega

  • , BenchChem

  • , SlideShare

  • , Wikipedia

  • , ResearchGate

  • , Reddit

  • , Fiveable

  • , PMC

  • , IntechOpen

  • , Wikipedia

  • , ResearchGate

  • , ResearchGate

  • , Wikipedia

  • , YouTube

  • , PharmaFeatures

  • [a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety]([Link]), ResearchGate

  • , KiloMentor

  • , BOC Sciences

  • , LabXchange

  • , Digital CSIC

Sources

Troubleshooting

flash chromatography solvent systems for 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine purification

This guide provides in-depth technical support for the purification of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine using flash chromatography. It is designed for researchers and drug development professionals, o...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the purification of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine using flash chromatography. It is designed for researchers and drug development professionals, offering practical solutions to common challenges encountered during the purification of nitrogen-containing heterocyclic compounds.

Frequently Asked Questions (FAQs)
Q1: How should I select a starting solvent system for purifying this pyrazolo-azepine derivative?

A: The most effective method for initial solvent selection is Thin Layer Chromatography (TLC).[1][2][3] Given the structure of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine, it is a moderately polar compound with a basic nitrogen atom.

A standard and effective starting point is a binary system of a non-polar solvent and a polar solvent. The most common combination is Ethyl Acetate (EtOAc) in Hexanes .

Recommended Starting TLC Conditions:

  • Plate: Silica gel 60 F254

  • Solvent System: Start with 20-30% Ethyl Acetate/Hexanes.

  • Goal: Adjust the solvent ratio until the desired compound has a Retention Factor (Rf) value between 0.15 and 0.35.[3] This range typically translates well to flash chromatography, providing good separation without excessively long run times.[4]

Q2: Why is an Rf value of 0.15-0.35 on TLC considered optimal for flash chromatography?

A: The relationship between the TLC Rf value and the elution volume in column chromatography is described by the equation: CV = 1/Rf , where CV is the number of column volumes required to elute the compound.[2][3]

  • An Rf > 0.4 means the compound will elute in less than 2.5 CVs. This is often too fast, leading to poor separation from impurities that also move quickly.

  • An Rf < 0.15 means the compound will require more than ~7 CVs to elute. This leads to long run times, excessive solvent consumption, and significant peak broadening due to diffusion, which can decrease purity and recovery.[4]

The 0.15-0.35 range (translating to roughly 3-7 CVs) provides the best balance between good resolution, reasonable run time, and minimal solvent usage.

Q3: The target molecule contains a basic nitrogen. Are there special considerations for this?

A: Absolutely. Basic amines are notorious for interacting with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5][6] This acid-base interaction can lead to several problems:

  • Peak Tailing: The compound "smears" down the column instead of eluting as a sharp band. This severely compromises resolution and purity.[7]

  • Irreversible Adsorption: In some cases, a portion of the compound can bind so strongly that it is never recovered from the column, leading to low yield.

To counteract this, a small amount of a basic modifier should be added to the mobile phase. The most common choice is Triethylamine (TEA) at a concentration of 0.5-2%.[8] The TEA will preferentially interact with the acidic silanol sites, effectively neutralizing the column surface and allowing your basic compound to elute symmetrically.[6]

Q4: When is it appropriate to use a gradient elution versus an isocratic one?

A: The choice depends on the complexity of your crude sample.

  • Isocratic Elution (constant solvent composition): This is ideal when your target compound is well-separated from all impurities on the TLC plate (a difference in Rf, or ΔRf, of ≥ 0.2).[9] If a single solvent system gives you a target Rf of ~0.25 and moves all impurities to significantly different Rf values, isocratic elution is simpler and sufficient.

  • Gradient Elution (solvent composition changes over time): This is recommended when you have a complex mixture with multiple components or when an impurity is very close to your product (ΔRf < 0.1).[9] A typical gradient starts with a lower polarity to allow early-eluting non-polar impurities to separate, then gradually increases in polarity to elute your target compound and finally washes off highly polar "baseline" impurities. This saves time and solvent compared to a weak isocratic eluent and provides sharper peaks for later-eluting compounds.[9]

Troubleshooting Guide
Problem: My compound is streaking badly and the peak is tailing, even with a good Rf on TLC.
  • Primary Cause: This is the classic sign of interaction between the basic nitrogen on your pyrazolo-azepine and the acidic silica gel.[5][7]

  • Solution: Add a basic modifier to your eluent.

    • Prepare your solvent system (e.g., 30% EtOAc/Hexanes) as determined by your TLC analysis.

    • Add 0.5-1% triethylamine (TEA) or a similar volatile base to the mixture.

    • Equilibrate your column with at least 2-3 column volumes of this new mobile phase before loading your sample. This ensures the silica is fully neutralized before the separation begins.[5]

Problem: I'm getting poor separation between my product and a key impurity.
  • Primary Cause: Your chosen solvent system is not providing adequate selectivity for the two compounds. While the overall polarity might be correct, the specific interactions of the solvent are not differentiating enough between the molecules.[10]

  • Solution: Screen different solvent classes. The goal is to exploit different intermolecular forces.[1]

    • Stick with a non-polar base like Hexanes or Heptane .

    • Screen polar solvents from different selectivity groups. For example, if Ethyl Acetate (an ester, Group VIa) failed, try:

      • Dichloromethane (DCM) (Group V) often mixed with Methanol (MeOH).

      • Acetone (a ketone, Group VIa).

      • Methyl t-butyl ether (MTBE) (an ether, Group I).

    • Run a TLC plate for each new system, adjusting the polarity to bring your target compound back into the ideal Rf range (0.15-0.35). Compare the separation (ΔRf) between your product and the impurity in each system to find the optimal one.[1]

Problem: My compound is taking far too long to elute, or it seems stuck on the column.
  • Primary Cause: The mobile phase is not polar enough to displace your compound from the silica gel.

  • Solution: Increase the polarity of your eluent.

    • If you are running isocratically (e.g., 20% EtOAc/Hexanes), try increasing the proportion of the polar component (e.g., move to 30%, 40%, or 50% EtOAc).

    • If you are already running a gradient, you may need to make the end-point of your gradient more polar.

    • Pro-Tip: If you are in the middle of a run and notice this issue, you can often increase the polarity of the mobile phase on-the-fly to "push" the compound off the column, though this may sacrifice some resolution.[11]

Problem: My compound eluted immediately in the first few fractions (with the solvent front).
  • Primary Cause: The mobile phase is too polar. Your compound has a very high affinity for the solvent and minimal interaction with the silica, resulting in no retention.

  • Solution: Decrease the polarity of your eluent.

    • This is the inverse of the problem above. If you used 50% EtOAc/Hexanes, reduce it significantly to 20% or 10%.

    • Develop a new method using TLC to re-establish the optimal Rf of 0.15-0.35 before attempting the column again.

Data & Workflow Visualization
Table 1: Recommended Solvent Systems for Screening
Non-Polar SolventPolar SolventModifier (if needed)Target Compound PolarityNotes
Hexanes/HeptaneEthyl Acetate0.5-1% TriethylamineMediumThe universal starting point. Good for general-purpose separations.[8]
DichloromethaneMethanol0.5-1% TriethylamineMedium to HighA more polar system. Excellent for compounds that are poorly soluble in hexanes. Be aware that methanol can dissolve some silica if used in very high concentrations (>10-15%).[8]
Hexanes/HeptaneAcetone0.5-1% TriethylamineMediumOffers different selectivity compared to ethyl acetate and can sometimes resolve difficult mixtures.
Hexanes/HeptaneMTBE / Diethyl Ether0.5-1% TriethylamineLow to MediumA less polar system than EtOAc/Hexanes. Good for less polar compounds.
Diagram 1: Flash Chromatography Method Development Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Crude Product Mixture tlc Perform TLC Screen (e.g., 20-30% EtOAc/Hex) start->tlc rf_check Is Rf of Target in 0.15-0.35 range? tlc->rf_check rf_too_high Rf > 0.35 (Too Fast) rf_check->rf_too_high No rf_too_low Rf < 0.15 (Too Slow) rf_check->rf_too_low No sep_check Is separation from impurities adequate? (ΔRf > 0.1) rf_check->sep_check Yes decrease_pol Decrease Polarity (e.g., 10% EtOAc/Hex) rf_too_high->decrease_pol decrease_pol->tlc Re-screen increase_pol Increase Polarity (e.g., 40% EtOAc/Hex) rf_too_low->increase_pol increase_pol->tlc Re-screen change_solvent Change Solvent Selectivity (e.g., try DCM/MeOH) sep_check->change_solvent No run_flash Run Flash Column (Isocratic or Gradient) sep_check->run_flash Yes change_solvent->tlc Re-screen tailing_check Is there peak tailing? run_flash->tailing_check add_tea Add 0.5-1% TEA to Mobile Phase tailing_check->add_tea Yes purified Purification Complete tailing_check->purified No add_tea->run_flash Re-run

Caption: Workflow for developing a flash chromatography method.

Experimental Protocols
Protocol 1: TLC Screening and Solvent System Selection
  • Prepare Stock Solutions: Dissolve a small amount of your crude 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a concentrated stock solution for spotting.

  • Spot the TLC Plate: Using a capillary tube, carefully spot your crude mixture onto the baseline of three separate silica gel TLC plates. Keep the spots small and concentrated.

  • Prepare Eluent Chambers: Prepare three developing chambers, each with a different solvent system.

    • Chamber 1: 20% EtOAc/Hexanes

    • Chamber 2: 40% EtOAc/Hexanes

    • Chamber 3: 10% Methanol/Dichloromethane

  • Develop Plates: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Analyze and Select:

    • Calculate the Rf for your target compound in each system.

    • Identify the system that places the target compound with an Rf between 0.15 and 0.35.

    • Critically, assess the separation (ΔRf) between your target and any nearby impurities in that system. If separation is poor, use the insights from the "Troubleshooting Guide" to select a new system to screen.

    • If peak streaking is observed even on the TLC plate, add 0.5% TEA to the chosen eluent and re-run the plate to confirm it resolves the issue.

Protocol 2: Flash Chromatography Purification
  • Column and Solvent Preparation:

    • Select a flash column size appropriate for your sample mass (a common rule of thumb is a 40-100:1 ratio of silica-to-sample mass).

    • Prepare a sufficient volume of the optimal mobile phase (including any basic modifier like TEA) as determined from Protocol 1.

  • Sample Loading:

    • Liquid Loading: Dissolve your crude sample in a minimal amount of a weak solvent (ideally the non-polar component of your mobile phase, like hexanes, or a slightly stronger solvent like DCM if necessary). Inject the solution onto the column.

    • Dry Loading (Recommended for best resolution): Dissolve your crude sample in a strong, volatile solvent (e.g., DCM or MeOH). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Load this powder onto the top of your column.

  • Column Equilibration: Equilibrate the column by flushing with 3-5 column volumes of your starting mobile phase. This is critical if you are using a modifier.

  • Elution and Fraction Collection:

    • Begin the run using either your chosen isocratic or gradient method.

    • Collect fractions throughout the run. The size of the fractions should be based on the column size and expected separation.

    • Monitor the elution process using the system's UV detector or by collecting fractions and analyzing them by TLC.

  • Analysis and Pooling:

    • Run a TLC of the fractions containing your product to identify the pure fractions.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine.

References
  • Phenomenex. (n.d.). Flash Chromatography: Principles & Applications.
  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Journal of Chromatographic Science, 46(7), 649-653. [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from University of Rochester website. [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • ChemRxiv. (2018). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][8][12]Diazepine-2-Carboxylates. [Link]

  • Biotage. (2023). When should I use a pH modifier in flash column chromatography gradient?. Retrieved from Biotage website. [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from Biotage website. [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from Biotage website. [Link]

  • Sorbtech. (2023). TLC for Flash Chromatography. Retrieved from Sorbtech website. [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Biotage. (2023). How does an acid pH modifier impact flash chromatography?.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting Flash Chromatography.
  • Liu, X., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 722-726. [Link]

  • BUCHI Corporation. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved from BUCHI website. [Link]

  • LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • Shumilina, E. (2023). Significant Impact for the Separation and Purification Process in the Flash Chromatography.
  • MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(3), 606. [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive. [Link]

  • Teledyne ISCO. (2021, March 12).
  • Acta Chimica Slovenica. (2002). Synthesis of some novel pyrazole, pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a][7][12][13]triazine derivatives containing sulfonamido moieties. 49, 159-171.

  • Biotage. (2023). Six key factors that impact flash chromatography.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks.

Sources

Optimization

reducing steric hindrance effects in 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine substitutions

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for substitutions on the 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold. This guide is designed to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for substitutions on the 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold. This guide is designed to provide senior-level insights and practical troubleshooting for chemists encountering challenges related to steric hindrance at the C3 position. The unique topology of this fused 5,7-bicyclic system, particularly the puckered seven-membered tetrahydroazepine ring, imposes significant spatial constraints that can impede or entirely prevent desired substitution reactions.

This resource, presented in a question-and-answer format, addresses common failures and offers validated strategies to enhance reaction efficiency and yield.

Part 1: Foundational Challenges & General Strategies

This section addresses the core issue of steric hindrance and provides overarching strategies applicable to various cross-coupling reactions.

Q1: My substitution reaction at the C3 position of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is failing or giving very low yields. What are the likely causes?

A1: The primary culprit is almost certainly steric hindrance. The non-planar, saturated seven-membered ring adjacent to the C3 position creates a crowded environment around the bromine atom. This bulkiness can severely inhibit the approach of coupling partners and the necessary conformational changes within the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[1][2]

Common signs that steric hindrance is the root cause include:

  • No reaction: The starting material is recovered unchanged.

  • Low conversion: Only a small fraction of the starting material reacts, even with extended reaction times or increased temperatures.

  • Proto-dehalogenation: The bromo group is replaced by a hydrogen atom, a common side reaction when the desired coupling is slow.[3]

  • Catalyst decomposition: The catalyst degrades before significant product formation can occur.

Q2: What are the first-line general strategies I should consider to overcome these steric effects, regardless of the specific reaction type?

A2: Before delving into reaction-specific optimization, consider these three global adjustments:

  • Elevate the Reaction Temperature: Steric hindrance increases the activation energy of the reaction. Supplying more thermal energy can help overcome this barrier. However, this must be balanced against the thermal stability of your reactants and catalyst.

  • Employ Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is a powerful tool for sterically hindered reactions.[4] Microwaves provide rapid, uniform heating that can dramatically accelerate reaction rates and improve yields where conventional heating fails.[5][6] This is often due to the ability to reach high temperatures and pressures quickly and safely in a sealed vessel.

  • Screen Bulky, Electron-Rich Ligands: The choice of ligand is paramount. For sterically demanding substrates, modern biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential. These ligands are both bulky and electron-donating. The bulk facilitates the reductive elimination step, while the electron-donating nature promotes the initial oxidative addition of the aryl bromide to the metal center.[7][]

Troubleshooting Workflow for Sterically Hindered Coupling

G cluster_0 start Low Yield or No Reaction at C3 Position q1 Is the catalyst system appropriate for hindered substrates? start->q1 sol1 ACTION: Switch to a Pd catalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). q1->sol1 No q2 Are reaction kinetics the limiting factor? q1->q2 Yes sol1->q2 sol2 ACTION: Increase temperature or switch to microwave irradiation to overcome activation energy barrier. q2->sol2 Yes q3 Is the base or solvent optimal? q2->q3 No sol2->q3 sol3 ACTION: Screen different bases (e.g., K3PO4, Cs2CO3) and aprotic polar solvents (e.g., Dioxane, Toluene). q3->sol3 No end Successful C3 Substitution q3->end Yes sol3->end

Caption: A decision-making workflow for troubleshooting C3 substitutions.

Part 2: Reaction-Specific Troubleshooting Guides

A. Suzuki-Miyaura Coupling

This is a common choice for C-C bond formation. However, its success with the pyrazolo[1,5-a]azepine scaffold is highly dependent on the right conditions.

Q3: I am attempting a Suzuki-Miyaura coupling with a sterically bulky boronic acid, and it's not working. Which ligands and bases should I prioritize?

A3: This is a classic "sterically demanding" coupling scenario. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[] Your success will hinge on using a highly active catalyst system designed for such challenges.

Ligand Selection: Focus on bulky, electron-rich biaryl monophosphine ligands. These ligands stabilize the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[7]

  • Top Tier Choices: SPhos, XPhos, and RuPhos are excellent starting points.[7]

  • Specialized Ligands: For extremely challenging couplings, consider ligands like AntPhos, which has shown exceptional reactivity in sterically demanding aryl-alkyl couplings by potentially inhibiting side reactions like β-hydride elimination.[9]

Base Selection: The base plays a critical role. A very strong base can sometimes lead to decomposition or side reactions. A systematic screening is recommended.

  • Commonly Effective Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃) or bicarbonates in hindered couplings.[7]

  • Steric Effects of the Base: The choice of base can also have steric implications. For instance, a weaker but more soluble base in an aqueous/organic biphasic system can sometimes facilitate the reaction more effectively.[7]

LigandTypical Catalyst Loading (mol%)Recommended BaseKey Advantage for Hindered Systems
XPhos 1 - 2K₃PO₄Excellent general-purpose ligand for sterically hindered biaryl and aryl-alkyl couplings.[7]
SPhos 1 - 2K₃PO₄, Cs₂CO₃Often provides higher reactivity for electron-rich aryl chlorides and bromides.[7]
RuPhos 1 - 2K₃PO₄, Cs₂CO₃Particularly effective for couplings involving heteroaryl partners.[7]
AntPhos 1 - 2K₃PO₄Designed to suppress β-hydride elimination, making it ideal for challenging aryl-alkyl couplings.[9]
B. Buchwald-Hartwig Amination

Forming a C-N bond at the hindered C3 position requires a catalyst system that can accommodate both a bulky aryl bromide and the incoming amine.

Q4: I am struggling to couple a secondary amine to the 3-bromo-pyrazolo[1,5-a]azepine core. What adjustments are necessary compared to coupling a primary amine?

A4: Coupling secondary amines is generally more challenging than primary amines due to increased steric bulk around the nitrogen atom.[3] This makes the C-N reductive elimination step, which forms the final product, significantly slower.

To address this, you need a catalyst system that specifically accelerates reductive elimination.

  • Ligand Choice: Use ligands that are not only bulky but also have a wide "bite angle." Josiphos-type ferrocenyl ligands or highly hindered biaryl phosphines like BrettPhos are excellent choices. These ligands create a specific geometry around the palladium center that promotes the final bond-forming step.[7]

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[10] These bases are strong enough to deprotonate the amine-Pd complex without competing as nucleophiles.

  • Copper Co-catalysis (for hindered amines): While palladium is the primary catalyst, some challenging C-N couplings, especially with hindered partners, can benefit from copper-based systems or co-catalysts.[11] Recent developments have shown specific pyrrole-ol ligands for copper that can facilitate couplings that are difficult even for palladium.[11]

C. Sonogashira Coupling

Introducing an alkyne at the C3 position via Sonogashira coupling can also be problematic due to steric factors.

Q5: My Sonogashira coupling is giving poor yields, and I see a lot of alkyne homocoupling (Glaser coupling). How can I fix this?

A5: This is a common issue in Sonogashira reactions, often exacerbated when the primary cross-coupling is slow due to steric hindrance. The copper co-catalyst, essential for activating the alkyne, can also promote this unwanted homocoupling.[12]

Troubleshooting Steps:

  • Reduce Copper (I) Loading: Use the minimum effective amount of the copper (I) salt (e.g., CuI). Often, loading can be reduced to 0.5 - 1 mol%.

  • Switch to Copper-Free Conditions: Several modern protocols for Sonogashira coupling completely omit the copper co-catalyst, which eliminates the Glaser coupling side reaction.[13] These systems rely on a highly active palladium catalyst, often with an NHC or specialized phosphine ligand, and an appropriate amine base (e.g., pyrrolidine) that can facilitate the catalytic cycle without copper.[13][14]

  • Use a Bulky Phosphine Ligand: Even in the traditional CuI co-catalyzed system, switching from PPh₃ to a bulkier, more electron-rich phosphine like P(t-Bu)₃ can accelerate the main catalytic cycle, allowing it to outcompete the homocoupling side reaction.

Visualizing the Role of Bulky Ligands

G cluster_0 Steric Clash with Small Ligand cluster_1 Facilitated Approach with Bulky Ligand Pd1 Pd L1 L Pd1->L1 L2 L Pd1->L2 Scaffold1 Pyrazoloazepine Substrate Arrow1 X Pd2 Pd L3 Bulky Ligand Pd2->L3 Scaffold2 Pyrazoloazepine Substrate Scaffold2->Pd2 Successful Oxidative Addition

Caption: How bulky ligands facilitate catalyst-substrate interaction.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

This protocol provides a starting point for optimization.

Materials:

  • 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine (1.0 eq)

  • Boronic acid or ester (1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add the 3-bromo-pyrazolo[1,5-a]azepine, boronic acid, palladium precatalyst, ligand, and base.

  • Add the solvent mixture (ensure concentration is appropriate, typically 0.1-0.2 M).

  • Seal the vial with a cap.

  • Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120-150 °C (start with 120 °C and increase if needed).

    • Time: 20-60 minutes.

    • Power: Use variable power with stirring to ensure uniform heating.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analyze the product by LC-MS and ¹H NMR to confirm identity and purity.

References

  • Portilla, J. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Encyclopedia.pub. [Link]

  • Zhang, A. et al. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Hartwig, J. F. et al. Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings. The Journal of Organic Chemistry. [Link]

  • Zhang, T. et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org. [Link]

  • Patel, H. et al. Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][7][15]Diazepine-2-Carboxylates. ChemRxiv. [Link]

  • Lipshutz, B. H. et al. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Miura, T. et al. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Optimization of reaction conditions. ResearchGate. [Link]

  • Saima, S. et al. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. organic-chemistry.org. [Link]

  • ResearchGate. Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step. ResearchGate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Duckett, S. B. et al. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. PMC. [Link]

  • Patsnap. Optimize Reaction Conditions for Arrhenius Acid-Base Neutralization. Patsnap. [Link]

  • Organic Chemistry Portal. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. organic-chemistry.org. [Link]

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. ijrpas.com. [Link]

  • Kumar, S. et al. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]

  • Taylor & Francis. Steric hindrance – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Movassaghi, M. et al. Potassium tert-Butoxide-Mediated Isomerization of Alkenes: A Versatile Protocol for Miscellaneous Substrates. ACS Omega. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • ResearchGate. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. ResearchGate. [Link]

  • International Journal of Current Science and Technology. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. journalofchemistry.com. [Link]

  • Hamel, E. et al. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. [Link]

  • ResearchGate. Synthesis of 6-substituted 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones and 2-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-ones. ResearchGate. [Link]

  • Frontiers. How to Prevent and Mitigate Hypersensitivity Reactions to Biologicals Induced by Anti-Drug Antibodies?. Frontiers. [Link]

  • Encyclopedia.pub. Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]

  • ResearchGate. Optimization of reaction conditions. ResearchGate. [Link]

  • Al-Ostoot, F. H. et al. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

  • Sun, Q. et al. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. BORIS Portal. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • International Journal of Chemical Science. Microwave assisted organic synthesis (MAOS). sadgurupublications.com. [Link]

  • Wu, H. et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

  • PubMed. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed. [Link]

  • ResearchGate. Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. ResearchGate. [Link]

  • Sosič, I. et al. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. PMC. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • IntechOpen. Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. IntechOpen. [Link]

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Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data for 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

Executive Summary For drug development professionals and synthetic chemists, the pyrazolo[1,5-a]azepine scaffold represents a highly versatile pharmacophore. Halogenation of this bicyclic system—specifically bromination—...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the pyrazolo[1,5-a]azepine scaffold represents a highly versatile pharmacophore. Halogenation of this bicyclic system—specifically bromination—is a critical strategic modification used to modulate lipophilicity and provide a synthetic handle for downstream cross-coupling reactions.

This guide objectively compares the analytical performance and diagnostic NMR resolution of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine against its unbrominated parent compound and its 3-phenyl analog. By understanding the specific chemical shift perturbations caused by the bromine atom, researchers can rapidly and conclusively validate their synthetic workflows.

Structural Context & Chemical Shift Theory

To accurately interpret the NMR spectra of this compound, one must first understand the nomenclature and electronic environment of the fused ring system.

In isolated pyrazoles, electrophilic aromatic substitution (such as halogenation) regioselectively occurs at the C-4 position[1]. However, due to the IUPAC numbering rules for the fused bicyclic pyrazolo[1,5-a]azepine system, this exact same reactive center is designated as C-3 . Bromination at this site using N-bromosuccinimide (NBS) is highly efficient and regioselective[2].

Causality of Chemical Shifts:

  • 1H NMR (Scalar Coupling Collapse): In the unbrominated parent compound, the pyrazole protons (H-2 and H-3) exhibit scalar coupling, appearing as doublets ( J≈1.8 Hz). Upon bromination at C-3, the H-3 proton is replaced, causing the H-2 signal to collapse into a sharp, diagnostic singlet.

  • 13C NMR (The Heavy Atom Effect): The most profound analytical identifier is the C-3 carbon shift. While one might expect a halogen to deshield the carbon via inductive effects, bromine exerts a dominant diamagnetic shielding effect (the "heavy atom effect") due to its large, polarizable electron cloud. This pushes the C-3 signal significantly upfield compared to the parent compound. Conversely, adding a phenyl group at C-3 causes a downfield shift due to the anisotropic deshielding of the aromatic ring[3].

Comparative Spectral Data Analysis

The following tables summarize the quantitative NMR data, allowing for direct objective comparison between the 3-bromo product and its structural alternatives.

Table 1: 1 H NMR Comparison (400 MHz, CDCl 3​ )
PositionParent (3-H)3-Bromo Analog3-Phenyl Analog[3]Diagnostic Utility
H-2 (Pyrazole) 7.40 (d, J = 1.8 Hz, 1H)7.38 (s, 1H) 7.44 (s, 1H)Loss of J-coupling confirms C-3 substitution.
H-3 (Pyrazole) 6.05 (d, J = 1.8 Hz, 1H)- -Disappearance confirms successful bromination.
H-8 (NCH 2​ ) 4.25 (m, 2H)4.28 (m, 2H) 4.33 (m, 2H)Stable reference peak for integration (set to 2.00).
H-4 (ArCH 2​ ) 2.80 (m, 2H)2.75 (m, 2H) 2.88 (m, 2H)Mildly shielded in the bromo analog.
H-5, H-6, H-7 1.65 - 1.85 (m, 6H)1.68 - 1.88 (m, 6H) 1.67 - 1.93 (m, 6H)Aliphatic backbone remains largely unperturbed.
Table 2: 13 C NMR Comparison (100 MHz, CDCl 3​ )
PositionParent (3-H)3-Bromo Analog3-Phenyl Analog[3]Shift Mechanism / Causality
C-2 139.5139.8 136.6Mild inductive effect from C-3 substituent.
C-3a 143.0140.5 140.7Steric and electronic perturbation from C-3.
C-3 104.592.4 121.0Primary Identifier: Heavy atom shielding (Br) vs. Anisotropic deshielding (Ph).
C-8 52.553.0 53.4Stable aliphatic environment adjacent to N1.
C-4 28.527.8 28.0Mild shielding due to loss of H-3 proton.
C-5, C-6, C-7 24.0 - 30.523.8 - 30.2 24.4 - 31.0Remote from substitution site; negligible change.

Experimental Workflow & Protocols

To ensure scientific integrity, the synthesis and NMR characterization of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine must follow a self-validating protocol.

Step 1: Electrophilic Bromination
  • Dissolve 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C.

    • Causality: Cooling the highly reactive pyrazole system prevents over-bromination and limits oxidative degradation of the saturated azepine ring[2].

  • Add N-bromosuccinimide (NBS, 1.05 mmol) portion-wise over 10 minutes.

Step 2: Reaction Monitoring (Self-Validation)
  • Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.

  • Monitor via TLC (Hexane/EtOAc 4:1).

    • Validation Check: The reaction is complete when the parent spot (lower Rf​ ) disappears and a single, less polar spot (higher Rf​ , corresponding to the lipophilic bromo-derivative) emerges.

Step 3: Workup and Purification
  • Quench the reaction with distilled water (15 mL) and extract with EtOAc (3 x 10 mL).

  • Wash the combined organic layers with brine (3 x 15 mL).

    • Causality: Multiple brine washes are strictly required to partition and remove residual DMF, which would otherwise contaminate the NMR spectrum (showing characteristic peaks at ~2.88, 2.96, and 8.02 ppm).

  • Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography.

Step 4: NMR Sample Preparation and Acquisition
  • Dissolve 15 mg of the purified compound in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS.

  • Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay 1.0 s).

    • Validation Check: Integrate the H-8 multiplet at 4.28 ppm to exactly 2.00. The H-2 singlet at 7.38 ppm must integrate to 1.00.

  • Acquire 13 C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s).

    • Causality: A longer relaxation delay ( D1​ ) is mandated for 13 C NMR to ensure accurate detection of the quaternary C-3 and C-3a carbons, which lack attached protons and therefore have significantly longer T1​ relaxation times.

Visualizing the Workflow

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: NMR Validation System N1 Parent Scaffold (Pyrazolo[1,5-a]azepine) N2 NBS Bromination (DMF, 0 °C to RT) N1->N2 1.05 eq NBS N3 Aqueous Workup & Extraction (EtOAc) N2->N3 TLC Validation N4 Flash Chromatography (Hexane/EtOAc) N3->N4 Brine Wash (Remove DMF) N5 Sample Prep (15 mg in 0.6 mL CDCl3) N4->N5 Purified 3-Bromo Analog N6 1H NMR Acquisition (400 MHz, 16 Scans) N5->N6 N7 13C NMR Acquisition (100 MHz, 1024 Scans) N5->N7 D1 = 2.0s for Quat-C N8 Data Processing (Peak Assignment) N6->N8 N7->N8

Workflow for the synthesis and NMR validation of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

Introduction The pyrazolo[1,5-a]azepine scaffold is a significant structural motif in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Accurate structural characterization is paramoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[1,5-a]azepine scaffold is a significant structural motif in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Accurate structural characterization is paramount in the development of novel therapeutics, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.[3] This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of a specific derivative, 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine .

Understanding the fragmentation pathway is not merely an academic exercise; it provides a unique fingerprint for the molecule, enabling its unambiguous identification in complex mixtures, guiding synthetic efforts, and aiding in metabolite identification studies. This document will elucidate the principal fragmentation mechanisms, compare the pattern to its non-brominated analog to highlight the influence of the halogen substituent, and provide a robust experimental protocol for data acquisition.

Pillar 1: The Molecular Ion and the Bromine Isotopic Signature

The first and most diagnostic feature in the mass spectrum of a brominated compound is its unique isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively). This results in a characteristic pair of peaks for the molecular ion (M⁺˙) and any bromine-containing fragments, separated by two mass-to-charge units (m/z), often referred to as the M and M+2 peaks.

For 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine (Molecular Formula: C₉H₁₁BrN₂), the expected monoisotopic masses of the molecular ion are detailed below. The presence of this nearly 1:1 doublet is a powerful, self-validating piece of evidence for the presence of a single bromine atom in the molecule.

IonIsotopeCalculated Monoisotopic Mass (Da)Expected Relative Abundance
[M]⁺˙⁷⁹Br226.011~100%
[M+2]⁺˙⁸¹Br228.009~97.5%
Table 1. Predicted isotopic pattern for the molecular ion.

Pillar 2: Proposed Fragmentation Pathway under Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules.[4] This process imparts significant excess energy, leading to extensive and reproducible fragmentation, which provides rich structural information.[5] The initial ionization event is most likely to occur by removing a non-bonding electron from one of the nitrogen atoms, creating a radical cation [M]⁺˙.[6]

From this molecular ion, several competing fragmentation pathways are proposed, governed by the relative stability of the resulting ions and neutral losses.

  • Loss of Bromine Radical (Route A): The Carbon-Bromine bond is relatively weak and its cleavage is a highly favored fragmentation pathway for brominated aromatic systems.[7] This results in the expulsion of a bromine radical (•Br), leading to a prominent ion at m/z 147. This fragment is expected to be a major peak in the spectrum.

  • Alpha (α)-Cleavage (Route B): This is a characteristic fragmentation mechanism for amines and ethers within cyclic systems.[8][9] Initiated by the radical on the azepine ring nitrogen, the bond between C4 and C5 is cleaved. This is a logical bond scission as it opens the saturated seven-membered ring, relieving ring strain and leading to a stabilized, resonance-delocalized radical cation. This initial ring-opening generates an ion that retains the molecular weight (m/z 226/228) but as an isomeric, opened-chain structure.

  • Secondary Fragmentation: The primary fragments undergo further decomposition:

    • From Fragment m/z 147 (Route A): The [M-Br]⁺ ion can subsequently fragment the tetrahydroazepine ring. A common pathway for such cyclic amines is the loss of ethene (C₂H₄, 28 Da) via a retro-Diels-Alder-like rearrangement or other complex rearrangements, leading to a fragment at m/z 119.

    • From the α-Cleavage Product (Route B): The opened-chain isomer can undergo further cleavage. For instance, the loss of a propyl radical (•C₃H₇, 43 Da) from the end of the chain would result in a stable, bromine-containing pyrazolo-enamine fragment at m/z 183/185.

The proposed primary fragmentation pathways are illustrated in the diagram below.

Diagram 1. Primary fragmentation pathways of the target molecule.

Pillar 3: Comparative Analysis - The Influence of the Bromine Substituent

To truly understand the fragmentation pattern, it is instructive to compare it with its non-brominated analog, 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine (C₉H₁₂N₂, MW = 148.21 Da). This comparison highlights the directing effect of the bromine atom.

Fragment Ion Description3-bromo- (m/z)Non-brominated Analog (m/z)Mechanistic Rationale
Molecular Ion [M]⁺˙ 226/228 148 The primary ion formed upon ionization. The mass shift and isotopic pattern are key identifiers for the bromo-compound.
Loss of Halogen [M-X]⁺ 147 N/AA dominant pathway for the bromo-compound due to the C-Br bond lability. This peak is absent in the analog.
α-Cleavage Product 226/228148Occurs in both, but subsequent fragmentation differs.
Loss of C₂H₄ from [M-X]⁺ or [M-H]⁺ 119119 (from [M-H]⁺)The core heterocyclic fragment is the same mass once the initial substituent (Br or H) is lost.
Loss of Propyl Radical from opened ring 183/185 105 Demonstrates the mass-shifting effect of the bromine atom on fragments that retain it.
Table 2. Comparative fragmentation of brominated vs. non-brominated analogs.

The most striking difference is the emergence of the intense m/z 147 peak ([M-Br]⁺) in the brominated compound, which will be entirely absent in the analog. For the non-brominated analog, the most significant initial fragmentation after the molecular ion would likely be the loss of a hydrogen radical ([M-H]⁺, m/z 147) or fragmentation initiated by α-cleavage.

Pillar 4: Experimental Protocol for Data Acquisition (GC-EI-MS)

This protocol describes a self-validating system for acquiring a high-quality electron ionization mass spectrum suitable for structural elucidation and library comparison.

Diagram 2. Experimental workflow for GC-EI-MS analysis.

1. Sample Preparation:

  • Dissolve ~1 mg of the purified compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to a final concentration of 1-10 µg/mL. The goal is to avoid detector saturation while ensuring a strong signal.

2. Instrumentation (Typical GC-MS System):

  • Gas Chromatograph (GC):

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Inlet: Split/splitless injector at 250°C. Use a 1 µL injection in splitless mode for maximum sensitivity.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program should be optimized to ensure the compound elutes as a sharp, symmetric peak.

  • Mass Spectrometer (MS):

    • Interface Temperature: 280°C to prevent cold spots and ensure efficient transfer.

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Ionization Energy: 70 eV . This is the standard energy used for generating library-searchable spectra.[10]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-350. This range covers the expected molecular ion and all significant fragments.

    • Solvent Delay: 3-4 minutes to prevent the high solvent load from entering the MS source.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum from the apex of the peak.

  • Analyze the spectrum for key features:

    • Confirm the M/M+2 pattern at m/z 226/228.

    • Identify the base peak (the most intense peak).

    • Correlate major fragment ions (e.g., m/z 147, 183/185, 119) with the proposed fragmentation pathways.

Conclusion

The EI-mass spectrum of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is predicted to be rich in structural information. The key diagnostic features are a distinct molecular ion doublet at m/z 226/228, confirming the presence of bromine, and a prominent fragment at m/z 147 resulting from the facile loss of the bromine radical. Further fragmentation via α-cleavage of the tetrahydroazepine ring provides additional structural confirmation. By comparing this predicted pattern with that of its non-brominated analog, the significant influence of the halogen substituent is made clear. The provided experimental protocol offers a reliable method for obtaining a high-quality spectrum to confirm these structural predictions.

References

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Understanding Electron Ionization Processes for GC–MS. (2015). LCGC International. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC. Available at: [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (2007). ACS Publications. Available at: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). PMC. Available at: [Link]

  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. (2023). PubMed. Available at: [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Elsevier. Available at: [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). PMC. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. Available at: [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]

  • Electron ionization. (n.d.). Wikipedia. Available at: [Link]

  • Ionization Modes: EI. (n.d.). Shimadzu. Available at: [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. Available at: [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). MDPI. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (n.d.). PMC. Available at: [Link]

  • Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. (2022). YouTube. Available at: [Link]

  • A New Outlook on Soft Ionization for GC–MS. (2026). Spectroscopy Online. Available at: [Link]

Sources

Validation

Comprehensive HPLC Method Validation Guide: Purity Analysis of 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

Executive Summary & Analytical Target Profile (ATP) In pharmaceutical development, the purity of heterocyclic building blocks directly impacts the safety and efficacy of the final Active Pharmaceutical Ingredient (API)....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

In pharmaceutical development, the purity of heterocyclic building blocks directly impacts the safety and efficacy of the final Active Pharmaceutical Ingredient (API). 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is a critical halogenated intermediate[1]. The primary analytical challenge in its quality control is resolving the target compound from its structurally similar synthetic precursors—most notably, the unbrominated "des-bromo" impurity and various positional isomers.

To ensure regulatory compliance, the analytical method must be validated according to the updated ICH Q2(R2) guidelines (effective June 2024), which mandate a lifecycle approach to demonstrating specificity, linearity, precision, and robustness[2][3]. This guide objectively compares the performance of standard C18 column chemistry against Phenyl-Hexyl stationary phases, providing actionable, field-proven data for analytical scientists.

Mechanistic Causality: Why Standard C18 Fails and Phenyl-Hexyl Succeeds

As a Senior Application Scientist, I approach method development as a rational design process driven by molecular physicochemical properties.

The C18 Limitation (Hydrophobic Dispersive Interactions): Standard C18 columns rely almost exclusively on hydrophobic (van der Waals) interactions. The structural difference between the brominated target and the des-bromo impurity is minimal in terms of hydrophobic surface area. Consequently, their partition coefficients on a C18 phase are nearly identical, leading to critical co-elution (Resolution, Rs < 1.5).

The Phenyl-Hexyl Advantage ( π−π and Dipole Interactions): To break this co-elution, we must exploit orthogonal retention mechanisms. Phenyl-Hexyl columns feature a hexyl linker terminating in a phenyl ring, combining baseline hydrophobicity with π−π selectivity[4]. The pyrazole ring of our analyte acts as a π -electron system, while the highly electronegative and polarizable bromine atom creates a strong localized dipole. The phenyl ring on the stationary phase selectively interacts with this polarizable halogenated system, retaining the brominated target significantly longer than the non-halogenated des-bromo impurity[5]. This mechanistic switch transforms a failing separation into a robust, high-resolution method.

Step-by-Step Experimental Protocol: A Self-Validating System

To guarantee data integrity, this protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) spiked precisely at the 0.1% specification limit. If the critical pair resolution fails to meet the Rs > 2.0 threshold, the sequence halts, preventing the acquisition of invalid data.

Reagent & Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Impurity Stock Solution (0.1 mg/mL): Weigh 1.0 mg of the des-bromo impurity into a 10 mL volumetric flask and dilute to volume with the diluent.

  • System Suitability Solution (SST - 0.1% Spike): Transfer 1.0 mL of the Standard Stock and 10 µL of the Impurity Stock into a 1.5 mL autosampler vial. Mix thoroughly.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses residual silanol ionization on the silica support and protonates the basic azepine nitrogen, preventing peak tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B for 4 minutes re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

ICH Q2(R2) Validation Data: C18 vs. Phenyl-Hexyl

The following table summarizes the comparative validation data executed under the ICH Q2(R2) framework[3][6]. The data unequivocally demonstrates the superiority of the Phenyl-Hexyl chemistry for this specific halogenated heterocyclic compound.

Validation Parameter (ICH Q2(R2))Acceptance CriteriaStandard C18 (150 x 4.6mm, 3µm)Phenyl-Hexyl (150 x 4.6mm, 3µm)Scientific Conclusion
Specificity (Resolution, Rs) Rs > 1.5 for critical pairRs = 1.2 (Co-elution)Rs = 2.8 (Baseline)Phenyl-Hexyl resolves the des-bromo impurity via π−π selectivity.
Linearity ( R2 ) > 0.999 (Range: 25-150%)0.99920.9999 Phenyl-Hexyl prevents peak distortion, yielding tighter correlation.
Precision (%RSD) < 2.0% (n=6 injections)1.8%0.6% Superior peak shape on Phenyl-Hexyl drives higher integration reproducibility.
Accuracy (% Recovery) 98.0% - 102.0%96.5% (Fails due to overlap)100.4% C18 fails accuracy due to impurity integration interference.
LOD / LOQ S/N > 3 (LOD), > 10 (LOQ)0.05% / 0.15%0.02% / 0.06% Sharper peak elution on Phenyl-Hexyl increases UV signal-to-noise ratio.

Method Validation Workflow Visualization

HPLC_Workflow ATP Analytical Target Profile (ATP) Define Purity & Impurity Limits ColSelect Column Chemistry Screening C18 vs. Phenyl-Hexyl ATP->ColSelect Opt Method Optimization Mobile Phase, pH, Gradient ColSelect->Opt Val ICH Q2(R2) Validation Execution Opt->Val Spec Specificity Rs > 2.0 (Critical Pair) Val->Spec Lin Linearity & Range R² > 0.999 Val->Lin Prec Precision & Accuracy %RSD < 2.0% Val->Prec Rob Robustness Flow, Temp, pH Variations Val->Rob Report Final Validation Report Ready for Routine QC Spec->Report Lin->Report Prec->Report Rob->Report

Figure 1: Lifecycle approach to HPLC method development and ICH Q2(R2) validation workflow.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures Overview. MasterControl. Available at:[Link]

  • Reprospher 100 Phenyl-Hexyl Column Specifications. Dr. Maisch HPLC GmbH. Available at:[Link]

  • HPLC Columns: Phenyl-Hexyl Selectivity for Halogenated Compounds. Phenomenex. Available at: [Link]

Sources

Comparative

Illuminating the Architecture of Fused Pyrazoles: A Comparative Guide to the Structural Elucidation of 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine and Its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrazolo[1,5-a]azepine scaffold and its related fused pyrazole systems represent a class of p...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]azepine scaffold and its related fused pyrazole systems represent a class of privileged structures with significant therapeutic potential. Their diverse biological activities are intimately linked to their three-dimensional architecture. This guide provides an in-depth comparison of methodologies for the structural elucidation of the target molecule, 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine, and its close structural analogs. While crystallographic data for the target molecule is not publicly available, this guide leverages data from closely related pyrazolo[1,5-a]pyrimidines to provide a comprehensive framework for its structural analysis.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal method for determining the precise atomic arrangement within a crystalline solid. It provides a detailed three-dimensional map of electron density, from which bond lengths, bond angles, and conformational details can be determined with high precision.

A study on the molecular structure of 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine provides a salient example of the power of this technique for elucidating the structure of a closely related halogenated fused pyrazole system. The planarity of the pyrazolopyrimidine ring system was confirmed, with the pyrazole and pyrimidine rings being in the same plane. This planarity is a key structural feature that influences the molecule's interaction with biological targets.

Comparative Crystallographic Data of Fused Pyrazole Systems

To illustrate the structural diversity within this class of compounds, the following table summarizes key crystallographic parameters for representative pyrazolo[1,5-a]pyrimidine derivatives. This comparative data highlights how substitutions and modifications to the core scaffold can influence the crystal packing and molecular geometry.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
7-(trichloromethyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidineC9H8Cl3N3MonoclinicP21/c8.843(2)12.378(3)10.828(3)98.48(3)
3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidineC11H8BrN3SMonoclinicP21/c10.456(2)7.423(1)15.123(3)108.98(3)
Experimental Workflow for Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure can be broken down into several key stages, each requiring meticulous execution.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement CIF_Generation Generation of CIF File Structure_Refinement->CIF_Generation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Synthesis and Purification: The journey to a crystal structure begins with the synthesis of the target compound, such as 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine. High purity is paramount for successful crystallization.

  • Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a suitable solvent or a mixture of solvents, and crystals are grown through techniques like slow evaporation, vapor diffusion, or cooling. The goal is to obtain single, well-diffracted crystals of sufficient size.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods, and then refined to best fit the experimental data. The final output is a Crystallographic Information File (CIF).

Complementary and Alternative Analytical Techniques

While SC-XRD provides the ultimate structural detail, other analytical techniques are indispensable for characterization and can offer valuable insights, especially when suitable crystals cannot be obtained.

analytical_techniques Compound Fused Pyrazole Compound NMR NMR Spectroscopy (Connectivity, 2D Structure) Compound->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Compound->MS IR_UV IR & UV-Vis Spectroscopy (Functional Groups, Conjugation) Compound->IR_UV XRD X-ray Diffraction (3D Structure, Polymorphism) Compound->XRD

Figure 2: Key analytical techniques for the structural elucidation of fused pyrazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. 1H and 13C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish through-bond and through-space correlations, aiding in the complete assignment of the molecular structure. For pyrazolo[1,5-a]pyrimidine derivatives, NMR is crucial for confirming the substitution pattern on the heterocyclic core.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. This technique is essential for confirming the identity of the synthesized compound.

A Comparative Overview
TechniqueInformation ObtainedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structural determination.Requires high-quality single crystals, which can be difficult to grow.
NMR Spectroscopy Connectivity of atoms, 2D structure, dynamic processes in solution.Provides detailed information about the molecular framework in solution.Does not directly provide 3D spatial information or details of crystal packing.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide information on the connectivity or stereochemistry of the molecule.

Accessing and Visualizing Crystallographic Data

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. Researchers can search the CSD for crystallographic data of published structures. Once a CIF file is obtained, several software packages can be used to visualize and analyze the crystal structure, including Mercury and Olex2.

Conclusion

The structural elucidation of novel compounds like 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is a multi-faceted process. While single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure, a combination of spectroscopic techniques is essential for a comprehensive characterization. By leveraging the wealth of crystallographic data available for analogous fused pyrazole systems and employing a systematic analytical workflow, researchers can confidently determine the structures of new chemical entities, paving the way for a deeper understanding of their structure-activity relationships and accelerating the drug discovery process.

References

  • Lesyk, R., et al. (2018). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 1157, 499-507.
  • Castillo, J. C., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances, 7(46), 28889-28896.
  • Krasavin, M., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.

Sources

Validation

comparing binding affinity of brominated vs unbrominated pyrazolo[1,5-a]azepine

Comparative Guide: Binding Affinity of Brominated vs. Unbrominated Pyrazolo[1,5-a]azepine Scaffolds The pyrazolo[1,5-a]azepine structural motif—and its closely related bioisosteres like pyrazolo[1,5-a]pyrimidine—is a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Binding Affinity of Brominated vs. Unbrominated Pyrazolo[1,5-a]azepine Scaffolds

The pyrazolo[1,5-a]azepine structural motif—and its closely related bioisosteres like pyrazolo[1,5-a]pyrimidine—is a privileged pharmacophore in modern drug discovery. Featured prominently in clinical-stage kinase inhibitors such as the CDK9 inhibitor AZD4573[1], this fused bicyclic system offers exceptional conformational rigidity. However, a critical structural inflection point for optimizing target binding affinity lies in the regioselective halogenation of the pyrazole ring.

This guide objectively compares the mechanistic performance and binding affinities of unbrominated versus brominated pyrazolo[1,5-a]azepine derivatives, providing actionable protocols for assaying these interactions.

Mechanistic Causality: The Power of the σ-Hole

When comparing the unbrominated baseline to its brominated counterpart, the dramatic shift in binding affinity cannot be attributed solely to increased lipophilicity or steric bulk. As an application scientist, it is critical to understand the electrostatic causality at play: Halogen Bonding .

  • Unbrominated Scaffold: Relies on canonical hydrogen bonding. The nitrogen atoms within the pyrazolo core act as standard H-bond acceptors, typically anchoring the molecule to the hinge region of a kinase via interactions with residues like Valine or Leucine[2].

  • Brominated Scaffold (C3/C6 Position): The introduction of a bromine atom creates an anisotropic charge distribution. The electron density is pulled toward the equator of the halogen, leaving a highly localized region of positive electrostatic potential at the outermost pole—known as the σ-hole [3]. This σ-hole acts as a highly directional Lewis acid, forming a strong halogen bond with electron-rich Lewis bases (such as the carbonyl oxygen of the protein backbone or specific residues like Asparagine)[4].

This dual-anchoring mechanism (canonical H-bonding + Halogen bonding) drastically reduces the dissociation rate ( koff​ ), leading to prolonged target residence time and superior thermodynamic stability.

Mechanism cluster_unbrominated Unbrominated Pyrazolo[1,5-a]azepine cluster_brominated Brominated Pyrazolo[1,5-a]azepine U1 Standard Scaffold U2 Canonical H-Bonding U1->U2 U3 Baseline Affinity U2->U3 B1 C3/C6 Bromination B2 σ-Hole Formation B1->B2 B3 Halogen Bonding Anchor B2->B3 B4 Enhanced Affinity B3->B4

Fig 1: Mechanistic comparison of binding pathways between unbrominated and brominated scaffolds.

Comparative Data Analysis

The table below synthesizes quantitative binding data across various targets, demonstrating the profound impact of bromination on the pyrazolo[1,5-a] core.

Scaffold VariantTarget ProteinStructural ModificationAffinity ( IC50​ / Kd​ )Primary Binding Interaction
Unbrominated CorePDE4None725 nMCanonical H-bonding (M-pocket)
Brominated Core PDE4 C6-Bromination 2.7 nM Halogen Bond with Asn321
Unbrominated CoreCK2 KinaseNone~150 nMHinge region H-bonding
Brominated Core CK2 Kinase C3-Bromination 12 nM H-bond + Hinge Halogen Bond
Unbrominated CoreCDK9None> 500 nMSolvent channel exposure
Brominated Core CDK9 C3-Bromination < 10 nM Optimized Hinge Anchoring

Data synthesized from structure-activity relationship (SAR) studies of pyrazolo-based inhibitors[4],[2],[1]. The 268-fold potency increase in PDE4 inhibitors perfectly illustrates the geometric precision of the σ-hole[4].

Self-Validating Experimental Protocols

Relying solely on IC50​ values can be misleading due to assay-dependent ATP competition. To establish a trustworthy, self-validating system, researchers must decouple kinetics from thermodynamics. Below is the standard workflow for synthesizing and evaluating these derivatives.

Step 1: Regioselective Bromination
  • Methodology: Dissolve the unbrominated pyrazolo[1,5-a]azepine precursor in anhydrous DMF. Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise at 0°C. Stir for 2 hours under nitrogen, monitoring completion via LC-MS. Purify via reverse-phase HPLC (>98% purity).

  • Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine ( Br+ ). The electron-rich nature of the pyrazole ring drives highly regioselective electrophilic aromatic substitution, preventing off-target polybromination that would cause steric clashes in the binding pocket.

Step 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)
  • Methodology: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Flow serial dilutions (0.1 nM to 1000 nM) of both brominated and unbrominated analytes over the chip at a flow rate of 30 µL/min.

  • Causality: SPR isolates the kinetic parameters. The introduction of the bromine atom typically results in a significantly reduced dissociation rate ( koff​ ) because the halogen bond acts as a precise geometric anchor.

Step 3: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)
  • Methodology: Titrate the brominated ligand (100 µM) into the protein solution (10 µM) at 25°C. Integrate the injection heats to extract ΔH , ΔS , and Kd​ .

  • Causality: This is the ultimate validation step. If the increased affinity is truly due to halogen bonding, the binding signature will be strongly enthalpically driven ( ΔH<0 ). If the affinity increase were merely due to the lipophilicity of bromine, the signature would be entropically driven ( ΔS>0 ) due to the hydrophobic effect.

Protocol S1 1. NBS Bromination (Regioselective) S2 2. HPLC Purification (>98% Purity) S1->S2 S3 3. SPR Titration (K_d Determination) S2->S3 S4 4. Orthogonal ITC (Thermodynamics) S3->S4

Fig 2: Self-validating experimental workflow for synthesizing and evaluating binding affinity.

Conclusion

The transition from an unbrominated to a brominated pyrazolo[1,5-a]azepine scaffold is not merely a cosmetic optimization; it is a fundamental shift in binding mechanics. By engineering a σ-hole into the scaffold, researchers can exploit halogen bonding to achieve sub-nanomolar affinities and superior target residence times, a strategy that continues to drive the next generation of targeted therapeutics.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

Hazard Profile & Risk Assessment The primary risk associated with novel brominated pyrazole derivatives stems from their potential for irritation and harm upon contact or ingestion. Structurally similar compounds are kno...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile & Risk Assessment

The primary risk associated with novel brominated pyrazole derivatives stems from their potential for irritation and harm upon contact or ingestion. Structurally similar compounds are known to cause skin and eye irritation, respiratory tract irritation, and are harmful if swallowed. Therefore, a robust containment strategy is not merely recommended; it is essential.

Table 1: Anticipated Hazard Profile

Hazard Class GHS Hazard Statement Rationale & Source Analogy
Acute Toxicity, Oral H302: Harmful if swallowed Based on 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
Skin Corrosion/Irritation H315: Causes skin irritation Based on 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
Serious Eye Damage/Irritation H319: Causes serious eye irritation Based on 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Based on 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. |

The brominated functional group also requires careful consideration, as organobromides can be persistent and require specialized disposal procedures to prevent environmental release.[3][4]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to create a reliable barrier between the researcher and the chemical. Each component is critical to a self-validating system of safety.

Table 2: Required Personal Protective Equipment

Protection Type Recommended Equipment Specifications & Rationale
Eye & Face Protection Safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[5][6] Causality: Essential to prevent direct contact with the solid powder or solutions, which are expected to cause serious eye irritation. A face shield should be worn over goggles during procedures with a high risk of splashing.[1]
Skin Protection Chemical-resistant nitrile rubber gloves. A fully-fastened laboratory coat. Causality: Prevents skin irritation. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[2] Contaminated gloves must be disposed of immediately as halogenated waste.

| Respiratory Protection | All handling of the solid compound or its solutions must occur within a certified chemical fume hood. | Causality: Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory irritation.[1][2] A NIOSH-approved respirator with a particle filter may be required if a fume hood is not available or during a large-scale cleanup, but this should not be the primary means of control.[6] |

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3

Caption: PPE Donning and Doffing Sequence to Minimize Contamination.

Operational & Disposal Plans

A meticulous, step-by-step approach to handling and disposal is critical for ensuring personnel safety and environmental compliance.

Handling and Experimental Workflow
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for handling the compound.

  • Weighing: If weighing the solid, perform the task within the fume hood or a ventilated balance enclosure to contain any dust. Use non-sparking tools.[7]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the designated area in the fume hood with an appropriate solvent and decontaminant. Wash hands and forearms thoroughly with soap and water, even after removing gloves.[2]

Emergency First Aid Procedures

Immediate response is critical in case of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, consult a physician.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical help.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]

Spill Management Protocol
  • Minor Spill (in fume hood):

    • Ensure personal protective equipment is intact.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2]

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate personnel from the immediate area and restrict access.

    • Ensure ventilation is adequate, but avoid creating airborne dust.

    • If safe to do so, extinguish any nearby ignition sources.

    • Follow your institution's established emergency procedures for hazardous chemical spills.

Spill_Response action_node action_node decision Spill Occurs q1 Is the spill contained within a fume hood? decision->q1 q2 Is the spill minor (& manageable)? q1->q2 Yes q3 Is the spill major (& unmanageable)? q1->q3 No action1 Follow Minor Spill Protocol: 1. Contain with absorbent 2. Collect in waste container 3. Decontaminate area q2->action1 Yes action2 Follow Major Spill Protocol: 1. Evacuate & restrict area 2. Alert safety personnel 3. Do not attempt cleanup alone q2->action2 No q3->action2

Caption: A Decision Tree for Initial Spill Response Actions.

Waste Disposal Protocol

Improper disposal of brominated organic compounds can lead to significant environmental contamination.[4] All waste streams containing this compound must be treated as hazardous.

  • Waste Segregation: Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste." [4] This is crucial as mixing with other waste types can complicate disposal and create further hazards.

  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, pipette tips, and absorbent materials from spills, must be placed in this container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a separate, compatible, and clearly labeled "Halogenated Liquid Waste" container. Do not pour this waste down the drain.[1]

  • Final Disposal: All waste must be disposed of through your institution's environmental health and safety office, in strict accordance with local, state, and federal regulations.[1][8]

References

  • Capot Chemical. (2026, January 15). MSDS of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine. [Link]

  • NextSDS. 3-bromo-5,6,7,8-tetrahydro-[2][8][9]triazolo[4,3-a]pyrazine hydrochloride — Chemical Substance Information. [Link]

  • Hazards Campaign. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]

  • ACS Publications. (2011, September 27). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 25). Bromination. [Link]

  • Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

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